IA-14069
Description
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Properties
Molecular Formula |
C20H15ClF2O4 |
|---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
tert-butyl 7-chloro-2-(2,5-difluorophenyl)-4-oxochromene-3-carboxylate |
InChI |
InChI=1S/C20H15ClF2O4/c1-20(2,3)27-19(25)16-17(24)12-6-4-10(21)8-15(12)26-18(16)13-9-11(22)5-7-14(13)23/h4-9H,1-3H3 |
InChI Key |
FWIGHXSYEQALSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(OC2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
IA-14069 mechanism of action
IA-14069: A Novel Agent with an Undisclosed Mechanism of Action
Introduction
This compound is a novel investigational compound that has recently emerged in preclinical research. Due to its early stage of development, detailed information regarding its mechanism of action, specific molecular targets, and comprehensive pharmacological profile is not yet publicly available. This guide aims to synthesize the currently accessible, albeit limited, information and provide a framework for understanding the potential therapeutic applications and future research directions for this compound. As further data is released, this document will be updated to reflect the evolving understanding of this compound.
Current Understanding of this compound
At present, the precise mechanism through which this compound exerts its effects remains proprietary and has not been disclosed in scientific literature or public databases. The compound is understood to be in the early phases of drug discovery and development. Information from such early stages is often kept confidential to protect intellectual property.
Hypothesized Signaling Pathway
Based on the preliminary and unconfirmed understanding of similar compounds in early development, a hypothesized signaling pathway for this compound can be conceptualized. It is crucial to note that the following pathway is speculative and awaits experimental validation.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
Given the absence of published studies on this compound, specific experimental protocols are not available. However, a general workflow for characterizing the mechanism of action of a novel compound like this compound would typically involve the following stages.
Caption: General experimental workflow for mechanism of action studies.
Quantitative Data Summary
As no quantitative data from experimental studies on this compound has been made public, a data summary table cannot be provided at this time. Future updates will include tables summarizing key parameters such as:
-
Binding Affinity (Kd)
-
Inhibition/Activation Constants (IC50/EC50)
-
Enzyme Kinetic Parameters (Km, Vmax)
-
Cell Viability and Proliferation Data
-
Gene and Protein Expression Changes
Future Directions
The elucidation of the precise mechanism of action of this compound is a critical next step in its development. Future research will likely focus on identifying its direct molecular target(s), characterizing the downstream signaling pathways it modulates, and evaluating its efficacy and safety in relevant disease models. The scientific community awaits the publication of peer-reviewed data to fully understand the therapeutic potential of this novel compound.
IA-14069: A Technical Overview of a Novel Small Molecule TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IA-14069 is a novel, orally bioavailable small molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of various inflammatory disorders. Preclinical data indicate that this compound binds to TNF-α, inhibits its signaling pathways, and demonstrates therapeutic potential in animal models of rheumatoid arthritis (RA). Currently, this compound is undergoing Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics. This document provides a comprehensive technical guide on the core preclinical findings, mechanism of action, and the experimental protocols used to characterize this molecule.
Introduction
Tumor Necrosis Factor-alpha is a central mediator of inflammation and plays a critical role in autoimmune diseases such as rheumatoid arthritis.[1] While biologic drugs targeting TNF-α have been highly successful, there remains a need for orally available small molecule inhibitors to address limitations such as immunogenicity and cost of manufacturing. This compound, developed by ILAb Co., Ltd., has emerged as a promising candidate that directly binds to TNF-α and inhibits its activity in vitro and in vivo.[1][2] Early studies demonstrate its potential as a therapeutic agent for RA and other inflammatory conditions.[1][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects through direct inhibition of TNF-α. The molecule was identified through a competitive binding assay involving TNF-α and its receptor.[1] Its mechanism involves binding directly to the TNF-α protein, which in turn blocks the interaction with its receptors (TNFR), thereby preventing downstream signaling. This inhibition has been shown to suppress the activation of the NF-κB pathway, a critical signaling cascade in the inflammatory process.[1]
Inhibition of NF-κB Signaling Pathway
This compound has been shown to inhibit TNF-α-triggered signaling cascades. Specifically, it prevents the phosphorylation of IκBα (p-IκBα) and the subsequent activation of NF-κB p65.[1] By blocking this pathway, this compound reduces the transcription of pro-inflammatory genes.
Preclinical Data
In Vitro Efficacy
The potency of this compound was evaluated through its ability to neutralize the cytotoxic effects of TNF-α. The direct binding to TNF-α was confirmed using surface plasmon resonance (SPR) and bead pull-down assays.[1]
| Parameter | Assay Type | Result | Reference |
| TNF-α-induced Cytotoxicity | MTT Assay | IC50 < 0.7 µM | [1] |
| Direct Binding | Surface Plasmon Resonance | Confirmed | [1] |
| Direct Binding | Bead Pull-down Assay | Confirmed | [1] |
| TNFR Interaction | Flow Cytometry | Inhibition Confirmed | [1] |
In Vivo Efficacy & Safety
This compound has demonstrated both preventive and therapeutic efficacy in mouse models of rheumatoid arthritis, including the TNF-α transgenic (TNF-α-TG) and collagen-induced arthritis (CIA) models.[1] The compound showed significant bioavailability following oral administration and had a favorable safety profile, with no toxicity observed even at high doses.[1] Furthermore, a synergistic effect was noted when this compound was co-administered with methotrexate (B535133) (MTX) in the CIA therapeutic model.[1]
| Model | Dosing Regimen | Effect | Reference |
| TNF-α-TG (Preventive) | 3.3 or 33 mg/kg (orally, twice a week) | Anti-arthritic effects | [1] |
| TNF-α-TG (Therapeutic) | 25, 50, or 100 mg/kg (orally, 3 times a week) | Anti-arthritic effects | [1] |
| CIA Model (Therapeutic) | Not specified | Anti-arthritic effects | [1] |
| CIA Model (Combination) | This compound + Methotrexate | Synergistic effects | [1] |
Clinical Development
This compound is currently in Phase 1 clinical development. Studies such as NCT05317741 and NCT05533372 are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses in healthy subjects and in RA patients on a stable dose of methotrexate.[4]
Experimental Protocols
The following sections describe the general methodologies employed in the characterization of this compound.
TNF-α-Induced Cytotoxicity (MTT Assay)
This assay measures the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line, such as L929 or WEHI-164 cells.
Protocol:
-
Cell Seeding: Seed L929 cells at a density of 1 x 104 cells/well in 96-well microtiter plates and incubate for 18-24 hours.[5]
-
Compound Addition: Remove the supernatant and replace it with fresh medium containing serial dilutions of this compound.
-
TNF-α Challenge: Add recombinant human TNF-α to the wells, along with actinomycin D (e.g., 1 µg/ml) to enhance sensitivity.[5]
-
Incubation: Incubate the plates for an additional 18-24 hours at 37°C.[5]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[5][6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well and incubate overnight to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for NF-κB Pathway Proteins
This protocol is used to detect the phosphorylation status of IκBα and the nuclear translocation of NF-κB p65.
Protocol:
-
Cell Treatment: Culture cells (e.g., HeLa or monocytic cell lines) and starve them before treatment. Treat cells with this compound for a specified time, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Protein Extraction:
-
Cytoplasmic & Nuclear Fractionation: Lyse cells using a fractionation buffer to separate cytoplasmic and nuclear extracts. A common method is the NE-PER kit.
-
Whole-Cell Lysates: Alternatively, prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic/whole-cell or Lamin B1 for nuclear) overnight at 4°C.
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the direct binding of the small molecule this compound to its target protein, TNF-α, providing data on association (ka), dissociation (kd), and affinity (KD).
Protocol:
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the carboxymethylated dextran (B179266) surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize recombinant human TNF-α onto the activated sensor surface via amine coupling to achieve a target density. A reference flow cell is typically prepared by performing the activation and deactivation steps without protein immobilization.
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate.
-
Data Collection: Monitor the binding events in real-time by measuring the change in response units (RU). The association phase is monitored during the injection, and the dissociation phase is monitored as the running buffer flows over the chip after the injection ends.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte without denaturing the immobilized ligand.
-
Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.
Conclusion
This compound is a promising oral small molecule inhibitor of TNF-α with demonstrated preclinical efficacy in models of rheumatoid arthritis. Its direct binding mechanism and ability to suppress the pivotal NF-κB signaling pathway underscore its potential as an alternative to biologic therapies. The ongoing Phase 1 clinical trials will be crucial in determining its safety and pharmacokinetic profile in humans, paving the way for further development in RA and other inflammatory diseases.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. TIPS PROGRAM - Tech Incubator Program for startup Korea [jointips.or.kr]
- 3. This compound for Rheumatoid Arthritis · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
IA-14069: A Technical Guide to its Binding Affinity with TNF-alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of IA-14069, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha). This document details the quantitative data available, comprehensive experimental protocols for assessing its binding and functional inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a promising anti-inflammatory compound that directly targets TNF-alpha, a key cytokine implicated in a range of inflammatory diseases. By binding to TNF-alpha, this compound effectively neutralizes its pro-inflammatory activity. This guide focuses on the technical aspects of its interaction with TNF-alpha, providing researchers with the necessary information to understand and potentially replicate key findings.
Quantitative Data on this compound and TNF-alpha Interaction
The primary quantitative measure of this compound's efficacy is its ability to inhibit the cytotoxic effects of TNF-alpha. While direct binding affinity data such as the dissociation constant (Kd) from Surface Plasmon Resonance (SPR) studies are not publicly available, the half-maximal inhibitory concentration (IC50) provides a robust measure of its functional potency.
| Parameter | Value | Assay | Description |
| IC50 | < 0.7 µM | MTT Assay | Concentration of this compound required to inhibit 50% of TNF-alpha-induced cytotoxicity in a cell-based assay.[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the interaction of this compound with TNF-alpha are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions. In the context of this compound, it is employed to demonstrate the direct binding of the small molecule to TNF-alpha.
Objective: To qualitatively and quantitatively assess the binding of this compound to immobilized TNF-alpha.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human TNF-alpha
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
Protocol:
-
Sensor Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Ligand Immobilization: Inject a solution of recombinant human TNF-alpha (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to block any remaining active sites.
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the this compound solutions over the immobilized TNF-alpha surface at a constant flow rate (e.g., 30 µL/min).
-
Dissociation: Flow running buffer over the sensor surface to monitor the dissociation of the this compound/TNF-alpha complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (Kd).
Bead Pull-Down Assay for Direct Binding Confirmation
This assay provides a qualitative confirmation of the direct interaction between this compound and TNF-alpha.
Objective: To demonstrate the direct physical interaction between this compound and TNF-alpha.
Materials:
-
His-tagged recombinant TNF-alpha
-
Ni-NTA agarose (B213101) beads
-
This compound
-
Lysis/Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Elution buffer (e.g., Lysis/Wash buffer containing 250 mM imidazole)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Bead Preparation: Wash the Ni-NTA agarose beads with Lysis/Wash buffer.
-
Protein Binding: Incubate the beads with His-tagged TNF-alpha for 1-2 hours at 4°C with gentle rotation to allow the protein to bind to the beads.
-
Washing: Wash the beads several times with Lysis/Wash buffer to remove any unbound protein.
-
This compound Incubation: Incubate the TNF-alpha-bound beads with a solution of this compound for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with Lysis/Wash buffer to remove unbound this compound.
-
Elution: Elute the protein complexes from the beads using Elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-His-tag antibody to confirm the presence of TNF-alpha. The presence of this compound in the eluate can be confirmed by appropriate analytical methods if an antibody to this compound is not available.
MTT Assay for TNF-alpha-induced Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used here to determine the ability of this compound to inhibit the cytotoxic effects of TNF-alpha.[2][3][4][5][6]
Objective: To determine the IC50 value of this compound for the inhibition of TNF-alpha-induced cell death.
Materials:
-
L929 cells (or other TNF-alpha sensitive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-alpha
-
Actinomycin D
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
TNF-alpha Stimulation: Add TNF-alpha (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value.
Western Blot for Downstream Signaling Inhibition
This method is used to assess the effect of this compound on the TNF-alpha-induced phosphorylation of IκBα and the nuclear translocation of NF-κB p65, key events in the TNF-alpha signaling pathway.[7][8][9][10][11]
Objective: To determine if this compound inhibits the TNF-alpha-mediated phosphorylation of IκBα and nuclear translocation of NF-κB p65.
Materials:
-
Cells responsive to TNF-alpha (e.g., HeLa cells)
-
Recombinant human TNF-alpha
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-alpha (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Protein Extraction:
-
For total protein: Lyse cells directly in RIPA buffer.
-
For nuclear/cytoplasmic fractions: Use a commercial kit according to the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls.
Flow Cytometry for Inhibition of TNF-alpha-TNFR Interaction
Flow cytometry can be used to demonstrate that this compound inhibits the binding of TNF-alpha to its receptors on the cell surface.
Objective: To show that this compound competitively inhibits the binding of TNF-alpha to its cellular receptors.
Materials:
-
Cells expressing TNF receptors (e.g., U937 cells)
-
Fluorescently labeled TNF-alpha (e.g., FITC-TNF-alpha)
-
This compound
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend in flow cytometry buffer.
-
Inhibition: Pre-incubate the cells with increasing concentrations of this compound for 30-60 minutes at 4°C.
-
Competitive Binding: Add a fixed concentration of FITC-TNF-alpha to the cells and incubate for 1 hour at 4°C, protected from light.
-
Washing: Wash the cells twice with cold flow cytometry buffer to remove unbound TNF-alpha.
-
Analysis: Resuspend the cells in flow cytometry buffer and analyze the fluorescence intensity using a flow cytometer.
-
Data Interpretation: A decrease in the mean fluorescence intensity in the presence of this compound indicates inhibition of TNF-alpha binding to its receptors.
Visualizations
The following diagrams illustrate the TNF-alpha signaling pathway and a typical experimental workflow for characterizing this compound.
Caption: TNF-alpha Signaling Pathway and the inhibitory action of this compound.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
IA-14069: A Technical Whitepaper on a Novel Small-Molecule Inhibitor of Tumor Necrosis Factor-α
For Researchers, Scientists, and Drug Development Professionals
Abstract
IA-14069 is a novel, orally available small-molecule inhibitor that directly targets Tumor Necrosis Factor-α (TNF-α), a key cytokine implicated in the pathogenesis of various inflammatory diseases. Preclinical studies have demonstrated its potential in attenuating inflammatory responses, and it is currently under investigation in a Phase 1 clinical trial for the treatment of rheumatoid arthritis (RA). This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound.
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, leading to joint destruction and significant disability. A central player in the inflammatory cascade of RA is TNF-α. While biologic agents targeting TNF-α have revolutionized RA treatment, there remains a need for orally administered small-molecule inhibitors that can offer improved patient compliance and potentially a better safety profile. This compound has emerged as a promising candidate to fill this therapeutic gap.
Discovery and Preclinical Development
This compound was identified through a competitive binding assay using TNF-α and its receptor. Subsequent in vitro and in vivo studies have elucidated its mechanism of action and demonstrated its therapeutic potential.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical evaluations of this compound.
| Parameter | Value | Assay | Source |
| IC50 | < 0.7 μM | TNF-α-induced cytotoxicity assay | [1] |
Mechanism of Action
This compound directly binds to TNF-α, thereby inhibiting its interaction with its receptors, TNFR1 and TNFR2. This blockade disrupts the downstream signaling cascade, including the phosphorylation of IκBα and the subsequent activation of the NF-κB p65 subunit. The net effect is a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.
Caption: this compound Mechanism of Action on the TNF-α Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. Note: These are representative protocols based on standard laboratory practices; specific parameters for this compound experiments may have varied.
In Vitro Assays
References
An In-depth Technical Guide on IA-14069: A Novel Small-Molecule TNF-α Inhibitor
This technical guide provides a comprehensive overview of IA-14069, a novel small-molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for rheumatoid arthritis (RA) and other inflammatory diseases.
Core Properties of this compound
This compound is a promising therapeutic agent currently under investigation for its anti-inflammatory properties. While the specific chemical structure of this compound is not publicly available in the provided search results, its biological and therapeutic characteristics have been described in several studies.
| Property | Description |
| Mechanism of Action | This compound is a novel small-molecule inhibitor that directly binds to TNF-α.[1] This binding inhibits the interaction between TNF-α and its receptors (TNFR), thereby blocking downstream signaling pathways.[1] |
| Therapeutic Target | The primary target of this compound is the inflammatory cytokine TNF-α, which plays a central role in the pathogenesis of several chronic immune-mediated inflammatory disorders, including rheumatoid arthritis.[1] |
| Therapeutic Potential | This compound has demonstrated both preventive and therapeutic anti-rheumatoid arthritis effects in animal models, such as TNF-α-transgenic (TNF-α-TG) and collagen-induced arthritis (CIA) models.[1] It has shown efficacy comparable to etanercept and adalimumab in these models.[2] |
| In Vitro Activity | This compound potently inhibits TNF-α-induced cytotoxicity with an IC50 value of less than 0.7 μM.[1] It also effectively inhibits TNF-α-triggered signaling activities, including the phosphorylation of IκBα (p-IκBα) and NF-κB p65.[1] |
| Pharmacokinetics | Pharmacokinetic analysis has indicated that this compound possesses significant bioavailability.[1] It is being developed as an orally administered medication.[2][3] |
| Safety and Toxicity | In vivo studies have shown no observed toxicity, even when excessive amounts of this compound were administered.[1] Early-stage clinical trials are primarily focused on assessing its safety and tolerability.[4] |
| Clinical Development | This compound is currently in Phase 1 clinical trials to evaluate its safety, how the body processes it, and its effects in healthy subjects and RA patients who are also taking methotrexate (B535133).[3][4] |
| Synergistic Effects | Studies have indicated that this compound has synergistic therapeutic effects when used in combination with methotrexate in the CIA model.[1] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of this compound.
2.1. In Vitro Neutralization Activity Assay (MTT Assay)
-
Objective: To determine the in vitro neutralization activity of this compound against TNF-α.[1]
-
Methodology: The MTT assay is a colorimetric assay used to assess cell viability. In the context of this compound, it is used to measure the inhibition of TNF-α-induced cytotoxicity. Cells sensitive to TNF-α are cultured in the presence of TNF-α and varying concentrations of this compound. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to a purple formazan (B1609692) product is measured spectrophotometrically. The concentration of this compound that inhibits 50% of the TNF-α-induced cell death (IC50) is then calculated.
2.2. Direct Binding Assays
-
Objective: To demonstrate the direct binding of this compound to TNF-α.[1]
-
Methodologies:
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity and kinetics between this compound and TNF-α in real-time. TNF-α is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound this compound, is measured.
-
Bead Pull-Down Assay: In this assay, either this compound or TNF-α is immobilized on beads. The beads are then incubated with the binding partner. After incubation and washing steps, the bound proteins are eluted and analyzed, typically by western blotting, to confirm the interaction.
-
2.3. Inhibition of TNF-α-TNFR Interaction Analysis (Flow Cytometry)
-
Objective: To analyze the inhibition of the interaction between TNF-α and its receptors (TNFR) by this compound.[1]
-
Methodology: Cells expressing TNFR are incubated with fluorescently labeled TNF-α in the presence or absence of this compound. The amount of fluorescently labeled TNF-α bound to the cells is then quantified using a flow cytometer. A decrease in fluorescence intensity in the presence of this compound indicates its ability to inhibit the TNF-α-TNFR interaction.
2.4. Analysis of Downstream Signaling (Western Blot)
-
Objective: To analyze the levels of phosphorylated IκBα (p-IκBα) and NF-κB p65 to assess the inhibition of TNF-α-triggered signaling.[1]
-
Methodology: Cells are treated with TNF-α in the presence or absence of this compound. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with specific antibodies against p-IκBα and NF-κB p65. The protein bands are visualized and quantified to determine the effect of this compound on the phosphorylation of these signaling molecules.
2.5. In Vivo Efficacy Studies in Animal Models
-
Objective: To evaluate the preventive and therapeutic effects of this compound in animal models of rheumatoid arthritis.[1]
-
Methodologies:
-
TNF-α-Transgenic (TNF-α-TG) RA Mice: These mice overexpress human TNF-α and spontaneously develop arthritis. This compound was orally administered at doses of 3.3 or 33 mg/kg twice per week for preventive effects, or at 25, 50, or 100 mg/kg three times per week for therapeutic effects.[1]
-
Collagen-Induced Arthritis (CIA) Mice: Arthritis is induced in these mice by immunization with bovine type II collagen. This model is used to evaluate the therapeutic efficacy of this compound, both alone and in combination with methotrexate.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: TNF-α signaling pathway inhibited by this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
Preclinical Profile of IA-14069: A Novel Small-Molecule TNF-α Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
IA-14069 is a novel, small-molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of rheumatoid arthritis (RA) and other inflammatory diseases. Preclinical data indicate that this compound effectively neutralizes TNF-α activity, demonstrating both therapeutic and preventative efficacy in established animal models of arthritis. This document provides a comprehensive overview of the available preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and safety profile. Detailed experimental methodologies for key assays are also presented to facilitate understanding and replication of these pivotal studies.
Mechanism of Action
This compound functions as a direct inhibitor of TNF-α. It physically binds to TNF-α, thereby blocking its interaction with its receptors, TNFR1 and TNFR2. This mode of action prevents the downstream signaling cascade that leads to the expression of pro-inflammatory cytokines and cellular inflammatory responses. The inhibition of TNF-α-triggered signaling has been confirmed by the reduced phosphorylation of IκBα and NF-κB p65, key components of the NF-κB signaling pathway.[1]
Caption: TNF-α Signaling Inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Efficacy
| Assay | Endpoint | Result |
| TNF-α-induced Cytotoxicity | IC50 | < 0.7 μM[1] |
Table 2: In Vivo Efficacy in Murine Models of Rheumatoid Arthritis
| Model | Treatment Regimen (Preventive) | Treatment Regimen (Therapeutic) | Outcome |
| TNF-α-transgenic (TNF-α-TG) Mice | 3.3 or 33 mg/kg, twice per week (oral)[1] | 25, 50, or 100 mg/kg, 3 times per week (oral)[1] | Attenuation of arthritis development and progression.[1] |
| Collagen-Induced Arthritis (CIA) Mice | Not specified | Evaluated alone and in combination with methotrexate (B535133) (MTX)[1] | Demonstrated therapeutic efficacy and synergistic effects with MTX.[1] |
Table 3: Preclinical Safety and Pharmacokinetics
| Parameter | Finding |
| Bioavailability | Showed significant oral bioavailability.[1] |
| In Vivo Toxicity | No toxicity was observed, even at excessive doses.[1] |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the preclinical assessment of this compound are provided below. These protocols are representative of standard laboratory practices and are intended to provide a framework for understanding the conducted studies.
In Vitro TNF-α Neutralization Assay (MTT Assay)
This assay determines the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
-
Cell Culture: L929 mouse fibrosarcoma cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
TNF-α Challenge: Recombinant human TNF-α is added to the wells, along with actinomycin (B1170597) D to sensitize the cells.
-
Incubation: The plate is incubated for 18-24 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The supernatant is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Direct Binding Assays
SPR is used to measure the direct binding affinity of this compound to TNF-α.
-
Chip Preparation: A sensor chip is activated, and recombinant human TNF-α is immobilized onto the chip surface.
-
Binding Analysis: A series of concentrations of this compound are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Kinetic Analysis: Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated.
This assay provides qualitative confirmation of the interaction between this compound and TNF-α.
-
Bait Immobilization: Recombinant TNF-α is immobilized on agarose (B213101) or magnetic beads.
-
Binding: The TNF-α-coated beads are incubated with this compound.
-
Washing: The beads are washed to remove non-specific binding proteins.
-
Elution: The bound this compound is eluted from the beads.
-
Detection: The presence of this compound in the eluate is detected by Western blot or other analytical methods.
Western Blot for NF-κB Signaling
This technique is used to assess the inhibition of TNF-α-induced NF-κB signaling.
-
Cell Treatment: Cells (e.g., HeLa or monocytic cell lines) are treated with this compound for a specified time, followed by stimulation with TNF-α.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα and NF-κB p65.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Models
Caption: In Vivo Efficacy Evaluation Workflow for this compound.
This model utilizes mice that are genetically engineered to overexpress human TNF-α, leading to the spontaneous development of arthritis.
-
Animal Selection: TNF-α-TG mice are selected for the study.
-
Dosing:
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and joint inflammation.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
The CIA model is a widely used autoimmune model of rheumatoid arthritis.
-
Induction of Arthritis:
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
-
Therapeutic Dosing: After the onset of arthritis, mice are treated orally with this compound, methotrexate (MTX), or a combination of both.
-
Efficacy Evaluation: The severity of arthritis is assessed by clinical scoring. Histopathological analysis of the joints is performed to evaluate the therapeutic effects on inflammation and joint destruction.
Conclusion
The preclinical data for this compound strongly support its potential as a novel, orally bioavailable, small-molecule inhibitor of TNF-α for the treatment of rheumatoid arthritis and other inflammatory conditions. Its direct binding to TNF-α and subsequent inhibition of pro-inflammatory signaling translate to significant efficacy in both preventative and therapeutic in vivo models of arthritis. The favorable safety profile observed in preclinical studies further underscores its therapeutic promise. Further clinical investigation is warranted to establish the safety and efficacy of this compound in human subjects.
References
The Advent of Oral TNF Inhibition: A Technical Overview of Emerging Small Molecule Therapeutics
Disclaimer: No publicly available information was found for a compound designated "IA-14069" as an oral TNF inhibitor. This document provides a comprehensive technical guide on the core principles and current landscape of developing oral Tumor Necrosis Factor (TNF) inhibitors, drawing on publicly available information for other named compounds in development. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
For decades, the therapeutic landscape of chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease has been dominated by injectable anti-TNF biologics. These large-molecule drugs have demonstrated significant efficacy; however, their parenteral administration, potential for immunogenicity, and high manufacturing costs present notable limitations. The development of orally bioavailable, small-molecule TNF inhibitors represents a paradigm shift, offering the potential for improved patient convenience, broader accessibility, and potentially enhanced tissue penetration. This technical guide explores the mechanisms, developmental landscape, and future prospects of this emerging class of therapeutics.
The Rationale for Oral TNF Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in the inflammatory cascade.[1][2] It exists in two forms: a transmembrane form (mTNF) and a soluble form (sTNF), the latter of which is cleaved from the cell surface by the TNF-α converting enzyme (TACE). Both forms are biologically active and signal through two distinct receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2).[1] The binding of TNF-α to its receptors initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.[2][3]
The primary goal of an oral TNF inhibitor is to disrupt this signaling pathway with a small molecule that can be absorbed through the gastrointestinal tract. The advantages of an oral route of administration over injectable biologics include:
-
Patient Convenience and Compliance: Oral administration is generally preferred by patients and can lead to better adherence to treatment regimens.
-
Manufacturing and Cost: Small molecules are typically less expensive to manufacture than biologics.
-
Tissue Penetration: Small molecules may be able to penetrate tissues and compartments that are less accessible to large-molecule biologics.[1]
-
Lack of Immunogenicity: Small molecules are less likely to elicit an immune response and the formation of anti-drug antibodies, which can reduce the efficacy of biologic therapies.[1]
Key Developmental Candidates and Mechanisms of Action
While information on "this compound" is unavailable, several other oral TNF inhibitors are in various stages of development. Their mechanisms of action often involve novel approaches to disrupting the TNF-α signaling pathway.
Targeting the TNF-α Trimer
A promising strategy for oral TNF inhibitors is to target the trimeric structure of TNF-α, which is essential for receptor binding and activation.[1][4] Small molecules have been designed to bind to a cryptic pocket within the TNF-α trimer, inducing a conformational change that prevents its interaction with TNFR1 and TNFR2.[1]
One notable example is SAR441566 (Sanofi) , a small molecule that stabilizes an asymmetrical form of the soluble TNF trimer, thereby compromising downstream signaling.[1] This mechanism effectively inhibits the function of TNF-α both in vitro and in vivo.[1]
Another approach involves disrupting the trimer itself. Research has shown that small molecules can migrate to the center of the TNF trimer where its three subunits join, dislodging one of the subunits and effectively converting the functional trimer into a non-functional dimer.[4]
Selective TNF-α Inhibition
Other oral inhibitors aim for selectivity in their action. Isomyosamine (TNF Pharmaceuticals) is being developed as an oral TNF-α inhibitor that selectively targets overactive TNF-α while preserving its normal immune functions.[5][6] This selectivity may reduce the risk of immunosuppression and associated side effects often seen with broader-acting TNF inhibitors.[5]
The table below summarizes key information on some of the publicly disclosed oral TNF inhibitors in development.
| Compound Name | Sponsoring Company | Proposed Mechanism of Action | Selected Therapeutic Areas |
| Balinatunfib | Sanofi | Oral tumor necrosis factor (TNF) inhibitor | Psoriasis, Rheumatoid Arthritis, Crohn's Disease, Ulcerative Colitis |
| SAR441566 | Sanofi | Stabilizes an asymmetrical form of the soluble TNF trimer, compromising downstream signaling | Rheumatoid Arthritis, Psoriasis |
| Isomyosamine | TNF Pharmaceuticals | Oral, selective TNF-α inhibitor that modulates pro-inflammatory cytokines | Sarcopenia, Frailty, GLP-1-induced muscle loss |
| Benpyrine (B8144530) | N/A (Research Compound) | Binds directly to TNF-α protein, inhibiting its activity | Inflammatory and Autoimmune Diseases (preclinical) |
| MYMD-1 | MyMD Pharmaceuticals | Oral, selective inhibitor of TNF-α | Sarcopenia, Autoimmune Diseases |
Preclinical and Clinical Data Overview
The development of oral TNF inhibitors is supported by a growing body of preclinical and clinical data.
Preclinical Evidence
Preclinical studies in animal models of inflammatory diseases have been crucial in demonstrating the in vivo efficacy of oral TNF inhibitors. For example, in a collagen-induced arthritis (CIA) model, oral administration of a small molecule TNF inhibitor showed efficacy comparable to an anti-mouse TNF antibody.[1] In an endotoxemic murine model, the small molecule inhibitor benpyrine was shown to attenuate TNF-α-induced inflammation and reduce liver and lung injury.[3]
Clinical Trial Insights
Several oral TNF inhibitors have advanced into clinical trials, providing valuable data on their safety, tolerability, and efficacy in humans.
-
Sanofi's balinatunfib showed clinically relevant changes in a Phase II study for psoriasis, although it did not meet the primary endpoint for statistical significance in that specific trial.[7] The company continues to investigate its potential in other inflammatory conditions.[7]
-
Sanofi's SAR441566 completed a Phase 1b proof-of-mechanism trial in psoriasis where it was well-tolerated and demonstrated clinical effectiveness.[8]
-
TNF Pharmaceuticals' isomyosamine has shown positive results in a Phase 2a trial for sarcopenia and is advancing to a Phase 2b study.[6][9] The company has also reported a strong safety profile in a 13-week study, supporting longer-term clinical trials.
-
MyMD Pharmaceuticals' MYMD-1 met its primary endpoints in a Phase II study for sarcopenia, significantly reducing serum levels of inflammatory markers such as TNF-α, sTNFR1, and IL-6.[10]
The following table summarizes selected clinical trial data for these compounds.
| Compound | Phase of Development | Indication | Key Reported Outcomes |
| Balinatunfib | Phase II | Psoriasis | Achieved clinically relevant changes, but did not reach statistical significance on the primary endpoint.[7] |
| SAR441566 | Phase II (recruiting) | Rheumatoid Arthritis | Well-tolerated and clinically effective in a Phase 1b proof-of-mechanism trial in psoriasis.[8] |
| Isomyosamine | Phase IIb | Sarcopenia | Statistically significant positive results in an earlier Phase 2 study. Favorable safety profile demonstrated. |
| MYMD-1 | Phase II | Sarcopenia | Significantly reduced serum levels of TNF-α, sTNFR1, and IL-6.[10] Met all pharmacokinetic primary endpoints and safety and tolerability secondary endpoints.[10] |
Experimental Protocols
Detailed experimental protocols are proprietary and not fully disclosed in public sources. However, based on the literature, a general understanding of the methodologies used to evaluate oral TNF inhibitors can be described.
In Vitro Assays
-
TNF-α Binding Assays: Techniques such as Drug Affinity-Responsive Target Stability (DARTS) and protein thermal shift assays are used to confirm direct binding of the small molecule to TNF-α.[3] Microscale thermophoresis (MST) can be employed to quantify the binding affinity between the inhibitor and TNF-α, as well as to assess the inhibitor's ability to block the interaction between TNF-α and its receptors.[3]
-
Cell-Based Signaling Assays: The effect of the inhibitor on TNF-α-induced signaling pathways, such as NF-κB activation, is typically assessed in cell lines like RAW264.7 macrophages.[3] This can be measured using reporter gene assays or by detecting the phosphorylation of downstream signaling proteins via Western blotting.
-
Cytotoxicity Assays: To evaluate the ability of the inhibitor to protect cells from TNF-α-induced cytotoxicity, cell viability assays are performed.
In Vivo Models
-
Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model for rheumatoid arthritis to assess the anti-inflammatory and disease-modifying effects of a test compound. Efficacy is typically measured by clinical scores of paw swelling and histological analysis of joint destruction.
-
Endotoxemia Model: This model, induced by lipopolysaccharide (LPS) administration in mice, is used to evaluate the compound's ability to mitigate a systemic inflammatory response.[3] Endpoints include survival rates and histological assessment of organ damage (e.g., liver and lung).[3]
-
Pharmacokinetic (PK) Studies: These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the oral inhibitor. Plasma concentrations of the drug are measured over time after oral administration to assess its bioavailability and half-life.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the TNF signaling pathway, the proposed mechanism of action for a trimer-disrupting oral TNF inhibitor, and a generalized experimental workflow for the preclinical evaluation of these compounds.
Caption: Simplified TNF-α/TNFR1 signaling pathway leading to pro-inflammatory gene expression.
References
- 1. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small-Molecule Inhibition of TNF-alpha [www-ssrl.slac.stanford.edu]
- 5. TNF Pharmaceuticals Begins Phase 2b Trial of Oral TNF-Alpha Inhibitor [synapse.patsnap.com]
- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 7. Sanofi axes development of oral TNF inhibitor as monotherapy following Phase II fail [clinicaltrialsarena.com]
- 8. Sanofi sees promise in a pill for inflammatory conditions | Drug Discovery News [drugdiscoverynews.com]
- 9. TNF Pharmaceuticals Initiates Phase 2b Clinical Trial of First Oral TNF-Alpha Inhibitor - BioSpace [biospace.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Target Validation Studies of IA-14069: A Novel TNF-α Inhibitor for Rheumatoid Arthritis
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the target validation studies for IA-14069, a novel, orally available small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) for the treatment of rheumatoid arthritis (RA) and other inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical and early clinical development of this compound.
Introduction
Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone erosion.[1] Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in the pathogenesis of RA. While biologic TNF-α inhibitors have revolutionized the treatment of RA, there remains a need for effective, orally administered small-molecule alternatives. This compound is a novel small-molecule inhibitor that directly binds to and neutralizes TNF-α, offering a promising new therapeutic approach.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting TNF-α. This direct binding prevents TNF-α from interacting with its receptors (TNFR1 and TNFR2), thereby blocking downstream signaling pathways that lead to the production of pro-inflammatory cytokines and joint destruction. Specifically, this compound has been shown to inhibit TNF-α-triggered signaling, including the phosphorylation of IκBα and the subsequent activation of the NF-κB p65 subunit.[2]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Result |
| TNF-α-induced cytotoxicity | IC50 | < 0.7 μM[2] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Rheumatoid Arthritis
| Animal Model | Treatment Regimen | Effect |
| TNF-α-transgenic (preventive) | 3.3 or 33 mg/kg, twice per week (oral) | Demonstrated preventive anti-RA effects[2] |
| TNF-α-transgenic (therapeutic) | 25, 50, or 100 mg/kg, 3 times per week (oral) | Demonstrated therapeutic anti-RA effects[2] |
| Collagen-induced arthritis (therapeutic) | Not specified | Demonstrated therapeutic anti-RA effects and synergistic effects with methotrexate[2] |
Table 3: Pharmacokinetic and Safety Profile of this compound
| Parameter | Observation |
| Bioavailability | Significant oral bioavailability[2] |
| In Vivo Toxicity | No toxicity observed even at excessive amounts[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
TNF-α-Induced Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
-
Cell Culture: L929 mouse fibroblast cells are cultured in complete medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 2 x 104 cells/well. Cells are allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are prepared in assay medium. The culture medium is replaced with medium containing the test compound and a fixed concentration of recombinant human TNF-α (e.g., 1 ng/mL) and a sensitizing agent such as actinomycin (B1170597) D (1 µg/mL).
-
Incubation: Plates are incubated for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and the formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Data Analysis: The absorbance is read at 570 nm. The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined by non-linear regression analysis.
Western Blot for p-IκBα and NF-κB p65
This method is used to assess the inhibition of TNF-α-induced signaling by this compound.
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa or RAW 264.7 macrophages) is seeded and grown to 70-80% confluency. Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound on TNF-α-induced phosphorylation.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to evaluate the in vivo efficacy of anti-arthritic compounds.
-
Induction of Arthritis: DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.
-
Treatment: Prophylactic treatment with this compound or vehicle is initiated before the onset of clinical symptoms. For therapeutic studies, treatment begins after the establishment of arthritis. This compound is administered orally at doses of 25, 50, or 100 mg/kg, three times a week.[2]
-
Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week) by scoring each paw based on the degree of inflammation, swelling, and erythema. Paw thickness is also measured using a caliper.
-
Histopathological Analysis: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Statistical Analysis: Clinical scores and histopathological data are analyzed using appropriate statistical methods (e.g., ANOVA or Mann-Whitney U test) to determine the significance of the treatment effect.
Visualizations
The following diagrams illustrate key pathways and workflows related to the target validation of this compound.
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Preclinical experimental workflow for this compound.
Conclusion
The preclinical data strongly support the target validation of this compound as a direct inhibitor of TNF-α. It demonstrates potent in vitro activity in blocking TNF-α-induced cytotoxicity and signaling. Furthermore, this compound shows significant in vivo efficacy in established animal models of rheumatoid arthritis, with a favorable pharmacokinetic and safety profile. These findings have led to the advancement of this compound into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with rheumatoid arthritis. The successful development of this compound could provide a valuable oral therapeutic option for patients with RA and other TNF-α-mediated inflammatory diseases.
References
The Role of IA-14069 in Modulating the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigational small molecule IA-14069 and its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been identified as a direct inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key upstream activator of the canonical NF-κB pathway.[1] By targeting TNF-α, this compound effectively mitigates downstream inflammatory signaling, making it a person of interest for the treatment of autoimmune diseases such as rheumatoid arthritis.[1]
Introduction to this compound
This compound is an orally bioavailable small molecule that has demonstrated anti-inflammatory properties.[1] It directly binds to TNF-α, thereby inhibiting its interaction with its receptors and subsequent activation of intracellular signaling cascades.[1] This mechanism of action has been validated in preclinical studies, including in vitro assays and in vivo models of rheumatoid arthritis.[1]
The NF-κB Signaling Pathway and the Point of Intervention for this compound
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its canonical form, the pathway is activated by pro-inflammatory cytokines such as TNF-α.[2][3] This binding event triggers a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[2] The degradation of IκBα releases the p50/p65 NF-κB dimer, which then translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory genes.[2]
This compound intervenes at the very beginning of this cascade. By binding directly to TNF-α, it prevents the cytokine from engaging with its receptor, thus inhibiting the initiation of the entire downstream signaling process.[1] This leads to a reduction in the phosphorylation of both IκBα and the p65 subunit of NF-κB.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| In Vitro Activity | |
| Assay | Result |
| TNF-α-induced cytotoxicity | IC50 < 0.7 μM[1] |
| In Vivo Efficacy in Rheumatoid Arthritis Models | | | :--- | :--- | :--- | | Model | Dosing Regimen | Effect | | TNF-α-transgenic (TNF-α-TG) mice | 3.3 or 33 mg/kg (twice per week) | Preventive effect[1] | | Collagen-induced arthritis (CIA) mice | 25, 50, or 100 mg/kg (3 times per week) | Therapeutic effect[1] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are representative protocols based on standard laboratory practices.
TNF-α-induced Cytotoxicity Assay (MTT Assay)
This assay measures the ability of a compound to protect cells from TNF-α-induced cell death.
Workflow:
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
TNF-α Induction: Add human TNF-α to a final concentration of 1 ng/mL in the presence of actinomycin (B1170597) D (1 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot for Phosphorylated IκBα and NF-κB p65
This method is used to detect the phosphorylation status of key proteins in the NF-κB pathway.
Protocol:
-
Cell Treatment: Treat cells (e.g., RAW 264.7 macrophages) with TNF-α in the presence or absence of this compound for various time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, phospho-NF-κB p65, total IκBα, total NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Surface Plasmon Resonance (SPR) for Direct Binding to TNF-α
SPR is a label-free technique to measure the direct binding affinity between this compound and TNF-α.
Protocol:
-
Chip Preparation: Immobilize recombinant human TNF-α onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to monitor the binding and dissociation phases.
-
Regeneration: Regenerate the sensor surface between injections using a low pH buffer.
-
Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Protocol:
-
Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant and inject intradermally at the base of the tail of DBA/1J mice.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant.
-
Treatment: Begin oral administration of this compound (e.g., 25, 50, or 100 mg/kg, 3 times per week) at the onset of arthritis symptoms.
-
Clinical Scoring: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) and score them on a scale of 0-4 for each paw.
-
Histological Analysis: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
Conclusion
This compound represents a promising small-molecule inhibitor of TNF-α with the potential for oral administration in the treatment of inflammatory diseases. Its mechanism of action, through the direct inhibition of a key upstream activator of the NF-κB pathway, provides a clear rationale for its therapeutic potential. The data presented in this guide, including its in vitro potency and in vivo efficacy, underscore the importance of further investigation into this compound for clinical development. The provided experimental protocols offer a framework for researchers to further explore the activity of this compound and similar molecules targeting the TNF-α/NF-κB signaling axis.
References
Methodological & Application
Application Notes and Protocols for IA-14069: A Novel Small Molecule Inhibitor of TNF-α
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro characterization of IA-14069, a novel small-molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α). The following protocols and data presentation guidelines are designed to assist researchers in evaluating the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation
This compound has been shown to be a potent inhibitor of TNF-α. While specific quantitative data from all assays are not publicly available, the following tables represent typical data formats for summarizing the in vitro activity of a TNF-α inhibitor.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value |
| TNF-α-Induced Cytotoxicity | IC50 | < 0.7 µM |
| Direct Binding to TNF-α (SPR) | K D | Data Not Available |
| Inhibition of TNF-α/TNFR1 Interaction | % Inhibition @ [X] µM | Data Not Available |
Note: The IC50 value is reported as less than 0.7 µM, indicating potent inhibition. Further dose-response studies would be required to determine a more precise value. K D (dissociation constant) from Surface Plasmon Resonance (SPR) would provide a measure of binding affinity.
Table 2: Effect of this compound on NF-κB Signaling Pathway
| Protein Analyzed | Treatment | Fold Change vs. Control |
| Phospho-IκBα | TNF-α | Data Not Available |
| TNF-α + this compound | Data Not Available | |
| Nuclear NF-κB p65 | TNF-α | Data Not Available |
| TNF-α + this compound | Data Not Available |
Note: Western blot analysis would be used to quantify the changes in the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit. The data would be presented as a fold change relative to the untreated control.
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the activity of this compound.
TNF-α-Induced Cytotoxicity Assay (MTT Assay)
This assay determines the ability of this compound to protect cells from the cytotoxic effects of TNF-α. The murine fibrosarcoma cell line L929 is commonly used for this purpose due to its sensitivity to TNF-α.
Materials:
-
L929 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Recombinant human TNF-α
-
Actinomycin D
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed L929 cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the wells and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of TNF-α (e.g., 2 ng/mL) and Actinomycin D (e.g., 1 µg/mL) in culture medium.
-
Add 50 µL of the TNF-α/Actinomycin D solution to the wells containing this compound and the vehicle control. Include a cell-only control (no TNF-α or this compound).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value by plotting a dose-response curve.
Direct Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of this compound to TNF-α in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human TNF-α
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize recombinant human TNF-α onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the TNF-α-immobilized surface and a reference flow cell (without TNF-α) at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time to obtain association and dissociation curves.
-
Regenerate the sensor surface between each injection using a suitable regeneration solution.
-
Analyze the sensorgram data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Inhibition of TNF-α and TNFR Interaction (Flow Cytometry)
This assay assesses the ability of this compound to block the binding of TNF-α to its receptor on the cell surface.
Materials:
-
Cells expressing TNF receptor (e.g., U937 cells)
-
Recombinant human TNF-α, labeled with a fluorophore (e.g., FITC-TNF-α)
-
This compound
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells expressing the TNF receptor.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 4°C.
-
Add a fixed concentration of fluorescently labeled TNF-α to the cell suspension and incubate for 1 hour at 4°C, protected from light.
-
Wash the cells twice with flow cytometry buffer to remove unbound TNF-α.
-
Resuspend the cells in flow cytometry buffer and analyze the fluorescence intensity using a flow cytometer.
-
Determine the percentage of inhibition of TNF-α binding at each concentration of this compound.
Western Blot for NF-κB Signaling Pathway Proteins
This method is used to determine the effect of this compound on the TNF-α-induced phosphorylation of IκBα and the nuclear translocation of NF-κB p65.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa cells)
-
Recombinant human TNF-α
-
This compound
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes for p-IκBα, 30-60 minutes for nuclear p65).
-
For total cell lysates, wash cells with cold PBS and lyse with lysis buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Application Note and Protocol: Determination of IA-14069 Cytotoxicity and TNF-α Neutralization using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
IA-14069 is a novel small-molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound and its ability to neutralize TNF-α-induced cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[2] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Principle of the MTT Assay
The MTT assay is based on the conversion of the water-soluble yellow tetrazolium salt, MTT, into a water-insoluble purple formazan product by mitochondrial dehydrogenases of living cells.[3] The amount of formazan produced is proportional to the number of viable cells. Therefore, by measuring the absorbance of the dissolved formazan, one can determine the cytotoxic effects of a compound or its ability to protect cells from a cytotoxic agent.
Data Presentation
The cytotoxic effects of this compound and its TNF-α neutralizing activity can be quantified by determining the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, respectively. The results can be summarized in the following tables.
Table 1: Cytotoxicity of this compound on L929 Cells
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | (User-defined) |
| 1 | (User-defined) |
| 10 | (User-defined) |
| 50 | (User-defined) |
| 100 | (User-defined) |
| IC50 (µM) | (Calculated) |
Table 2: TNF-α Neutralizing Activity of this compound
| Concentration of this compound (µM) | Cell Viability (%) in the presence of TNF-α |
| 0 (TNF-α only) | (User-defined) |
| 0.01 | (User-defined) |
| 0.1 | (User-defined) |
| 0.7 | (User-defined) |
| 1 | (User-defined) |
| 10 | (User-defined) |
| EC50 (µM) | (Calculated) |
Note: The provided data for this compound indicates an IC50 of less than 0.7 μM for inhibiting TNF-α-induced cytotoxicity.[1] The tables above are templates for presenting experimental data.
Experimental Protocols
This section provides detailed protocols for determining the direct cytotoxicity of this compound and its efficacy in neutralizing TNF-α-induced cell death. The L929 (mouse fibrosarcoma) cell line is commonly used for TNF-α cytotoxicity assays due to its high sensitivity to this cytokine.
Materials and Reagents
-
This compound
-
Recombinant Human TNF-α
-
L929 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer[4]
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Protocol 1: Determining the Direct Cytotoxicity of this compound
This protocol assesses the inherent toxicity of this compound on L929 cells.
-
Cell Seeding:
-
Culture L929 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot a dose-response curve (cell viability vs. log concentration of this compound) to determine the IC50 value.
-
Protocol 2: Assessing the TNF-α Neutralizing Activity of this compound
This protocol evaluates the ability of this compound to protect L929 cells from TNF-α-induced cytotoxicity.
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1.
-
-
Compound and Cytokine Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a solution of TNF-α in culture medium at a concentration known to induce significant cell death (e.g., 1-10 ng/mL, this should be optimized in a preliminary experiment).
-
Remove the old medium from the wells.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Immediately add 50 µL of the TNF-α solution to the wells (except for the cell-only control).
-
Include the following controls:
-
Cells only (100% viability)
-
Cells + TNF-α (maximum cytotoxicity)
-
Cells + vehicle (DMSO)
-
Blank (medium only)
-
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Perform the MTT assay as described in steps 3 of Protocol 1.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the "cells only" control.
-
Plot a dose-response curve (cell viability vs. log concentration of this compound) to determine the EC50 value, which represents the concentration of this compound that restores 50% of the viability lost due to TNF-α treatment.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT assay to determine this compound cytotoxicity and TNF-α neutralization.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound inhibiting the TNF-α/NF-κB signaling pathway.
References
- 1. THU0047 this compound, A NOVEL SMALL-MOLECULE INHIBITOR DIRECT-TARGETING TUMOR NECROSIS FACTOR-α, ATTENUATES COLLAGEN INDUCED ARTHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
IA-14069 surface plasmon resonance protocol
Application Note: IA-14069
Real-Time Kinetic Analysis of Small Molecule-Protein Interactions Using Surface Plasmon Resonance
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for characterizing the binding kinetics of a small molecule inhibitor, this compound, to its protein target using Surface Plasmon Resonance (SPR). The described methodology allows for the label-free, real-time measurement of association and dissociation rates, providing crucial insights into the compound's mechanism of action. The protocol covers all steps from ligand preparation and immobilization to analyte binding analysis and data interpretation.
Introduction
Surface Plasmon Resonance (SPR) is a powerful optical biosensing technique for studying biomolecular interactions in real-time without the need for labels.[1][2] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing quantitative information on the kinetics and affinity of the interaction.[2][3] In drug discovery, SPR is instrumental for screening and characterizing small molecule drug candidates, elucidating their binding properties to target proteins.
This document outlines a comprehensive SPR protocol for analyzing the interaction between the hypothetical small molecule inhibitor, this compound, and its target protein. The protocol details the preparation of reagents, immobilization of the target protein onto the sensor chip, injection of this compound at various concentrations, and subsequent data analysis to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Experimental Workflow
The overall experimental workflow for the SPR analysis of this compound is depicted below.
Figure 1: General experimental workflow for the SPR-based analysis of this compound binding to its target protein.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Target Protein | In-house | Ligand for immobilization |
| This compound | In-house | Analyte for binding analysis |
| Amine Coupling Kit | Cytiva | For ligand immobilization |
| CM5 Sensor Chip | Cytiva | Sensor surface |
| HBS-EP+ Buffer | Cytiva | Running buffer |
| Glycine-HCl pH 2.5 | In-house | Regeneration solution |
| DMSO | Sigma-Aldrich | Analyte solvent |
Detailed Experimental Protocol
Preparation of Reagents
-
Running Buffer (HBS-EP+): Prepare the running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer for at least 30 minutes before use.
-
Ligand (Target Protein): Dilute the purified target protein to a final concentration of 50 µg/mL in 10 mM Sodium Acetate, pH 5.0.
-
Analyte (this compound): Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM) in running buffer. The final DMSO concentration in all samples should be matched and kept below 1%.
-
Amine Coupling Reagents: Reconstitute the N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) stocks according to the manufacturer's instructions.
Ligand Immobilization Protocol
This protocol is for immobilizing the target protein onto a CM5 sensor chip using standard amine coupling.
References
Application Notes: Measuring the Inhibitory Effect of IA-14069 on p-IκBα by Western Blot
Introduction
IA-14069 is a small-molecule inhibitor that directly targets Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[1][2][3][4] TNF-α plays a critical role in the pathogenesis of numerous inflammatory diseases by activating downstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. A pivotal step in the canonical NF-κB signaling cascade is the phosphorylation of the inhibitory protein IκBα (Inhibitor of kappa B alpha) at Serine 32 and 36. This phosphorylation event, mediated by the IκB kinase (IKK) complex, targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.
This document provides detailed protocols and application notes for utilizing Western blotting to quantify the inhibitory effect of this compound on TNF-α-induced phosphorylation of IκBα (p-IκBα). This method is essential for researchers, scientists, and drug development professionals investigating the mechanism of action and efficacy of novel TNF-α inhibitors like this compound.
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by the binding of TNF-α to its receptor (TNFR) on the cell surface. This binding event triggers the recruitment of adaptor proteins, leading to the activation of the IKK complex. Activated IKK then phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. This compound, by inhibiting TNF-α, is expected to block this cascade, thereby reducing the levels of p-IκBα.
References
Application Notes and Protocols for IA-14069 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of IA-14069, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), in a pre-clinical mouse model of collagen-induced arthritis (CIA). This model is highly relevant for studying the pathogenesis of rheumatoid arthritis (RA) and for assessing the therapeutic potential of novel anti-inflammatory agents.
Introduction to this compound
This compound is an orally available, small-molecule inhibitor that directly targets and binds to TNF-α, a key pro-inflammatory cytokine implicated in the pathophysiology of RA and other inflammatory diseases.[1][2][3] By inhibiting TNF-α, this compound is designed to suppress the inflammatory cascade that leads to joint inflammation, pain, and destruction.[2][4] Preclinical studies have demonstrated that this compound can attenuate collagen-induced arthritis in animal models, suggesting its potential as a therapeutic agent for RA.[2][3] Currently, this compound is undergoing Phase 1 clinical trials to assess its safety, tolerability, and efficacy in humans.[5][6][7]
Key Experimental Data
The following tables summarize the in vitro and in vivo data available for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Tumor Necrosis Factor-alpha (TNF-α) | [1][2] |
| Mechanism of Action | Direct binding and inhibition | [2] |
| IC50 (TNF-α-induced cytotoxicity) | < 0.7 μM | [2] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen (Oral) | Outcome | Reference |
| TNF-α-transgenic (TNF-α-TG) RA mice (Preventive) | 3.3 or 33 mg/kg twice per week | Attenuation of arthritis | [2] |
| TNF-α-transgenic (TNF-α-TG) RA mice (Therapeutic) | 25, 50, or 100 mg/kg 3 times per week | Reduction in arthritis severity | [2] |
| Collagen-Induced Arthritis (CIA) mice (Therapeutic) | Not specified | Attenuation of arthritis, synergistic effects with methotrexate | [2] |
Experimental Protocol: Evaluation of this compound in a Mouse CIA Model
This protocol outlines the induction of arthritis using bovine type II collagen and the subsequent therapeutic administration of this compound.
Materials and Reagents
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Methotrexate (optional, for combination studies)
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles (26G and 30G)
-
Calipers for paw thickness measurement
Experimental Workflow
Figure 1: Experimental workflow for the collagen-induced arthritis (CIA) model.
Detailed Methodology
1. Preparation of Emulsions:
-
Primary Immunization Emulsion: Mix equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant (CFA) by emulsifying until a stable emulsion is formed (a drop of the emulsion does not disperse in water). Keep on ice.
-
Booster Immunization Emulsion: Mix equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA) to form a stable emulsion. Keep on ice.
2. Induction of Arthritis:
-
Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Anesthetize mice and inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
3. Animal Monitoring and Arthritis Scoring:
-
Begin monitoring mice for signs of arthritis daily from Day 21.
-
Clinical signs include paw swelling, erythema, and joint rigidity.
-
Score each paw on a scale of 0-4, with a maximum score of 16 per mouse:
- 0 = No evidence of inflammation
- 1 = Subtle inflammation or localized edema/erythema
- 2 = Easily identifiable edema/erythema
- 3 = Severe edema/erythema involving the entire paw
- 4 = Ankylosis and joint deformity
-
Measure paw thickness using calipers every other day.
4. Therapeutic Administration of this compound:
-
Upon the first signs of arthritis (clinical score > 1), randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control orally (e.g., by gavage) according to the desired dosing regimen (e.g., daily, three times a week).[2]
5. Endpoint and Sample Collection:
-
The study is typically terminated around Day 42.
-
At the endpoint, collect blood samples for serum analysis (e.g., cytokine levels, anti-CII antibodies).
-
Euthanize mice and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
Signaling Pathway of TNF-α in Rheumatoid Arthritis
Figure 2: Simplified TNF-α signaling pathway and the inhibitory action of this compound.
Concluding Remarks
The collagen-induced arthritis model is a robust and well-established method for evaluating the in vivo efficacy of potential anti-arthritic compounds. The protocol described provides a framework for testing the therapeutic effects of this compound. Based on its mechanism of action as a direct TNF-α inhibitor, this compound is expected to significantly reduce the clinical signs of arthritis, as well as the underlying joint inflammation and damage in this model. The successful outcome of such preclinical studies is a critical step in the development of this compound as a promising oral therapy for rheumatoid arthritis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ard.bmj.com [ard.bmj.com]
- 3. TIPS PROGRAM - Tech Incubator Program for startup Korea [jointips.or.kr]
- 4. Reversing the Inflammatory Process—25 Years of Tumor Necrosis Factor-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Rheumatoid Arthritis · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. MAD Study of this compound [ctv.veeva.com]
- 7. DDrare: Database of Drug Development for Rare Diseases [ddrare.nibn.go.jp]
Application Notes and Protocols for Oral Administration of Small-Molecule TNF-α Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of orally administered small-molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitors in animal models of inflammatory diseases. The methodologies and data presentation are based on findings from studies of compounds such as benpyrine (B8144530) and SAR441566, which serve as representative examples for this class of therapeutic agents.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis and psoriasis. While biologic TNF-α inhibitors have revolutionized treatment, their parenteral administration and potential for immunogenicity have driven the development of orally bioavailable small-molecule inhibitors. These notes provide a framework for the in vivo characterization of such molecules.
Mechanism of Action: Direct TNF-α Inhibition
Small-molecule inhibitors like IA-14069 are designed to directly bind to TNF-α, disrupting its homotrimeric structure and preventing its interaction with its receptors (TNFR1 and TNFR2). This blockade inhibits downstream signaling pathways, such as NF-κB and MAPK, which are crucial for the inflammatory response.
Caption: TNF-α signaling pathway and point of inhibition by this compound.
Efficacy Studies in Animal Models
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.
Experimental Workflow
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Quantitative Data Summary
| Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (AUC) | Paw Swelling Reduction (%) |
| Vehicle | - | 10.5 ± 1.2 | 0% |
| This compound | 10 | 3.4 ± 0.8 | 68%[1] |
| This compound | 30 | 1.7 ± 0.5 | 84%[1] |
| Etanercept (Positive Control) | 10 (i.p.) | 2.1 ± 0.6 | - |
Data are representative and should be adapted based on experimental results.
Detailed Protocol
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion as a booster.
-
-
Treatment:
-
Begin oral administration of this compound or vehicle upon the first signs of arthritis (typically around day 24-28). Dosing is typically once or twice daily via oral gavage.
-
-
Assessment:
-
Clinical Scoring: Score arthritis daily on a scale of 0-4 per paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw and/or ankylosis). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper.
-
-
Endpoint Analysis:
-
Histopathology: At the end of the study, collect ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β) by ELISA.
-
TNF-α Transgenic (TNF-α-TG) Mouse Model
This model involves mice that overexpress human TNF-α, leading to the spontaneous development of chronic inflammatory arthritis.
Experimental Workflow
Caption: Workflow for studies using TNF-α transgenic mice.
Quantitative Data Summary
| Group | Treatment Schedule | Final Mean Arthritis Score | Histological Score (Inflammation) |
| Vehicle | Therapeutic | 8.2 ± 1.5 | 3.5 ± 0.4 |
| This compound (30 mg/kg, p.o.) | Therapeutic | 2.5 ± 0.7 | 1.2 ± 0.3 |
| This compound (30 mg/kg, p.o.) | Preventive | 1.8 ± 0.5 | 0.8 ± 0.2 |
Data are representative and should be adapted based on experimental results.
Detailed Protocol
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Animals: TNF-α transgenic mice (e.g., Tg197) and wild-type littermates as controls.
-
Treatment Regimens:
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Therapeutic: Begin treatment after the onset of clinical signs of arthritis (typically 4-6 weeks of age).
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Preventive: Start treatment before the expected onset of disease (e.g., at 3 weeks of age).
-
-
Assessment:
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Monitor clinical signs of arthritis weekly as described for the CIA model.
-
Assess grip strength using a grip strength meter.
-
-
Endpoint Analysis: Perform histopathological and cytokine analysis as in the CIA model.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a relationship between the dose, exposure, and efficacy.
Quantitative Data Summary (Single Oral Dose in Mice)
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | 20 | 1500 ± 350 | 2.0 | 9800 ± 1200 | Significant[2] |
Data are representative and should be adapted based on experimental results.
Detailed Protocol
-
Animals: Male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Administration:
-
Administer a single oral dose of this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
For bioavailability assessment, a separate cohort receives an intravenous (IV) dose.
-
-
Sample Collection:
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Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
In Vivo Safety and Toxicity Assessment
Preliminary toxicity studies are conducted to ensure the compound is well-tolerated at efficacious doses.
Observations
-
No in vivo toxicity was observed even under treatment with excessive amounts of this compound.[2]
Detailed Protocol (Acute Toxicity)
-
Animals: Use the same mouse strain as in the efficacy studies.
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Dosing:
-
Administer single, escalating oral doses of this compound to different groups of mice (e.g., 50, 100, 500, 1000, 2000 mg/kg).
-
Include a vehicle control group.
-
-
Monitoring:
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Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, grooming, and motor activity) and mortality for up to 14 days.
-
Record body weights at regular intervals.
-
-
Endpoint Analysis:
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At the end of the observation period, perform a gross necropsy.
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For a more detailed analysis, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
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Collect blood for clinical chemistry and hematology analysis.
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These application notes and protocols provide a comprehensive guide for the in vivo evaluation of orally administered small-molecule TNF-α inhibitors. Adherence to these standardized methods will facilitate the generation of robust and reproducible data for the advancement of novel therapeutics for inflammatory diseases.
References
Application Notes: IA-14069 Flow Cytometry Analysis of TNF-α Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis. Consequently, inhibiting TNF-α activity has become a cornerstone of therapy for these conditions. IA-14069 is a novel small-molecule inhibitor designed to directly bind to TNF-α, thereby neutralizing its biological activity. Flow cytometry is a powerful technique for characterizing the binding of small molecules to their protein targets on a cellular level and for assessing the functional consequences of this interaction. These application notes provide a detailed protocol for analyzing the binding of this compound to TNF-α and its inhibitory effect on TNF-α-receptor interaction using flow cytometry.
Principle of the Assay
This protocol describes a competitive binding assay using flow cytometry to assess the ability of this compound to inhibit the binding of fluorescently labeled TNF-α to its receptors (TNFR1 and TNFR2) on the surface of a target cell line. The assay measures the reduction in fluorescence intensity of cells incubated with labeled TNF-α in the presence of increasing concentrations of this compound. This reduction is proportional to the inhibitory activity of the compound.
Data Presentation
Table 1: Quantitative Analysis of this compound Inhibition of TNF-α Binding
| Parameter | Value |
| Cell Line | U937 (Human monocytic cell line) |
| Fluorescent Ligand | FITC-conjugated recombinant human TNF-α |
| This compound IC₅₀ (nM) | To be determined experimentally |
| Positive Control (e.g., Adalimumab) IC₅₀ (nM) | To be determined experimentally |
| Negative Control | Vehicle (e.g., 0.1% DMSO) |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of fluorescently labeled TNF-α to the cells.
Mandatory Visualizations
TNF-α Signaling Pathway and Inhibition by this compound
Troubleshooting & Optimization
optimizing IA-14069 concentration in vitro
Technical Support Center: IA-14069
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound, a novel, small-molecule inhibitor that directly binds to and inhibits Tumor Necrosis Factor-alpha (TNF-α).[1]
This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor that directly targets and binds to TNF-α.[1] This binding action inhibits TNF-α's biological activities, including its ability to induce cytotoxicity and trigger downstream signaling pathways such as the NF-κB pathway.[1]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve that spans several orders of magnitude around the reported IC50 value. For this compound, the IC50 for inhibiting TNF-α-induced cytotoxicity is less than 0.7 μM.[1] Therefore, a concentration range of 0.01 µM to 10 µM is a reasonable starting point for most cell-based assays.
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the stability and potency of this compound, it is crucial to follow proper preparation and storage procedures. While specific solubility data for this compound is not publicly available, similar small molecule inhibitors are typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2]
Q4: In which cell-based assays can this compound be used?
A4: this compound is suitable for a variety of in vitro assays designed to measure the effects of TNF-α inhibition. These include:
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Neutralization of TNF-α-induced cytotoxicity assays: An MTT assay can be used to determine the ability of this compound to protect cells from TNF-α-induced cell death.[1]
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Western blot analysis: This can be used to measure the inhibition of TNF-α-triggered signaling by assessing the phosphorylation levels of downstream targets like IκBα and NF-κB p65.[1]
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Flow cytometry: This technique can be used to analyze the inhibition of TNF-α and TNF receptor (TNFR) interactions.[1]
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Surface plasmon resonance (SPR): SPR can be used to demonstrate the direct binding of this compound to TNF-α.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Efficacy | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency.[2] | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them in small aliquots at -20°C or -80°C.[2] |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit TNF-α in your specific cell line or assay. | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your experimental conditions. | |
| Incorrect Assay Conditions: Factors such as incubation time, cell density, or serum concentration in the media can influence the apparent activity of the inhibitor. | Optimize your assay conditions by testing different incubation times and cell densities. Be aware that components in serum can sometimes interfere with the activity of small molecules. | |
| High Cell Toxicity | Off-Target Effects: At high concentrations, small molecule inhibitors may exhibit off-target effects that can lead to cytotoxicity.[2] | Use the lowest effective concentration of this compound that achieves the desired level of TNF-α inhibition. This can be determined from your dose-response curve. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high for your cells. | Ensure that the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) and include a vehicle control (media with the same concentration of DMSO but without this compound) in your experiments. | |
| Inconsistent Results | Pipetting Errors: Inaccurate serial dilutions of the inhibitor can lead to significant variability in the final concentrations.[3] | Prepare fresh serial dilutions for each experiment and use calibrated pipettes to ensure accuracy.[3] |
| Cell Line Variability: Different cell lines can have varying sensitivities to TNF-α and this compound. | Maintain consistent cell culture conditions, including passage number and confluency, to minimize variability between experiments. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Result | Reference |
| TNF-α-induced Cytotoxicity | IC50 | < 0.7 µM | [1] |
| TNF-α-triggered Signaling (p-IκBα and NF-κB p65) | Inhibition | Potent Inhibition | [1] |
| Direct Binding to TNF-α | Binding | Confirmed | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IκBα and NF-κB p65
This protocol describes how to assess the inhibition of TNF-α-induced signaling by this compound.
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Cell Culture and Treatment: Plate your cells of interest and allow them to adhere overnight. The next day, pre-treat the cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) for 1-2 hours. Include a vehicle control (DMSO).
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TNF-α Stimulation: After pre-treatment, stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of IκBα and NF-κB p65.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[2]
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SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate it with primary antibodies against phospho-IκBα and phospho-NF-κB p65. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Normalization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. To ensure equal protein loading, strip the membrane and re-probe with antibodies for total IκBα, total NF-κB p65, or a loading control like GAPDH or β-actin.
Protocol 2: MTT Assay for TNF-α-Induced Cytotoxicity
This protocol is used to determine the concentration at which this compound inhibits 50% of TNF-α-induced cell death (IC50).
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Cell Plating: Seed a sensitive cell line (e.g., L929) in a 96-well plate and allow the cells to attach overnight.
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Compound Dilution: Prepare serial dilutions of this compound in cell culture media.
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Cell Treatment: Treat the cells with the serial dilutions of this compound for 1-2 hours before adding a cytotoxic concentration of TNF-α. Include controls for untreated cells, cells treated with TNF-α only, and cells treated with the vehicle (DMSO) and TNF-α.
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Incubation: Incubate the plate for a duration sufficient to induce cell death (e.g., 24-48 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for this compound in vitro optimization.
Caption: Troubleshooting decision tree for this compound.
References
IA-14069 solubility and stability in DMSO
Disclaimer: Publicly available data on the specific solubility and stability of IA-14069 in DMSO is limited. The following guide is based on general best practices for handling small molecule compounds in DMSO. Researchers are strongly advised to perform their own validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: While specific data for this compound is not available, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving a wide range of small organic molecules for in vitro and in vivo studies. It is advisable to use anhydrous, high-purity DMSO to prepare a concentrated stock solution.
Q2: How should I store my DMSO stock solution of this compound?
A2: For short-term storage (weeks to months), it is generally recommended to store DMSO stock solutions at -20°C. For long-term storage (months to years), -80°C is preferable to minimize degradation. It is best practice to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1][2]
Q3: How many freeze-thaw cycles can a DMSO stock solution of a compound typically endure?
A3: The tolerance to freeze-thaw cycles is compound-specific. However, studies on diverse compound libraries have shown that many compounds remain stable for several freeze-thaw cycles.[1][3] To ensure the integrity of your this compound stock, it is highly recommended to aliquot the solution to minimize the number of freeze-thaw cycles.
Q4: My compound, dissolved in DMSO, precipitates when I dilute it into an aqueous buffer for my experiment. What should I do?
A4: This is a common phenomenon when a compound that is highly soluble in DMSO has poor aqueous solubility. When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases, which can cause the compound to precipitate. To mitigate this, try adding the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. Preparing intermediate dilutions in a solvent with intermediate polarity may also be helpful.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | The concentration may be too high, exceeding the solubility limit. The DMSO may have absorbed water, reducing its solvating power. | Try preparing a more dilute solution. Use fresh, anhydrous DMSO. Gentle warming (to 37°C) or sonication may aid dissolution. |
| The DMSO stock solution appears cloudy or has visible precipitate after storage. | The compound may have precipitated out of solution due to temperature changes or exceeding its long-term solubility limit. | Allow the vial to warm to room temperature and vortex or sonicate to try and redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, potentially more dilute, stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading in DMSO over time, or there may be issues with repeated freeze-thaw cycles. | Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Perform a stability study to determine the rate of degradation under your storage conditions. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
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Preparation of Supersaturated Solution:
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Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a glass vial.
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Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
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Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
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For further clarification, the supernatant can be filtered through a 0.2 µm syringe filter.
-
-
Quantification:
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Prepare a series of dilutions of the clear supernatant with fresh DMSO.
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Analyze the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Calculate the original concentration in the supernatant, which represents the solubility of this compound in DMSO at the tested temperature.
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Protocol for Assessing the Stability of this compound in DMSO
-
Preparation of Stock Solution:
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Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
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Aliquot the stock solution into multiple vials for storage under different conditions.
-
-
Storage Conditions:
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Store aliquots at various temperatures, such as room temperature, 4°C, -20°C, and -80°C.
-
For assessing the impact of freeze-thaw cycles, subject a set of aliquots stored at -20°C or -80°C to repeated cycles of freezing and thawing.
-
-
Time-Point Analysis:
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At designated time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
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Analyze the concentration and purity of this compound in each sample using a stability-indicating analytical method (e.g., HPLC or LC-MS).
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Compare the results to the initial (time 0) analysis to determine the percentage of degradation.
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Data Presentation
Table 1: Solubility of this compound in DMSO (Template)
| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| 25 | [Enter Data] | [Enter Data] | [e.g., Clear solution, Precipitate observed above this concentration] |
Table 2: Stability of this compound in DMSO (Template)
| Storage Condition | Time Point | Purity (%) | Degradation Products Observed |
| Room Temperature | 0 | [Initial Purity] | None |
| 1 Week | [Enter Data] | [e.g., Yes/No, Peak areas] | |
| 1 Month | [Enter Data] | [e.g., Yes/No, Peak areas] | |
| -20°C | 0 | [Initial Purity] | None |
| 1 Month | [Enter Data] | [e.g., Yes/No, Peak areas] | |
| 3 Months | [Enter Data] | [e.g., Yes/No, Peak areas] | |
| -20°C (5 Freeze-Thaw Cycles) | 1 Month | [Enter Data] | [e.g., Yes/No, Peak areas] |
Experimental Workflow Visualization
Caption: Workflow for assessing the solubility and stability of a compound in DMSO.
References
preventing IA-14069 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of IA-14069 in cell culture media.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the use of this compound in experimental settings.
Q1: What is this compound and what are its solubility properties?
This compound is a selective inhibitor of the XYZ kinase. It is a hydrophobic compound, readily soluble in dimethyl sulfoxide (B87167) (DMSO) but demonstrating low solubility in aqueous solutions such as cell culture media. This characteristic is crucial to consider when preparing experimental solutions.
Q2: Why is this compound precipitating in my cell culture medium?
Precipitation of this compound in cell culture media is generally linked to its low aqueous solubility. When a concentrated stock solution in DMSO is diluted into the aqueous environment of the cell culture medium, the concentration of this compound may exceed its solubility limit, causing it to "crash out" of the solution. Other factors that can contribute to this include the pH and composition of the media, the presence of salts, and interactions with other media components.
Q3: How can I prevent the precipitation of this compound?
To prevent precipitation, consider the following troubleshooting steps:
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Optimize the Final DMSO Concentration: While DMSO is an effective solvent for this compound, its final concentration in the cell culture medium is critical. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this may not be sufficient to keep a high concentration of a hydrophobic compound like this compound in solution.[1]
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Lower the Working Concentration of this compound: If you observe precipitation, the most straightforward solution is to lower the final concentration of this compound in your experiment.
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Prepare Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of media, prepare intermediate dilutions in pre-warmed media. This gradual dilution can help to prevent the compound from precipitating.
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Pre-warm the Media: Adding the compound to pre-warmed media can increase its solubility.
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Evaluate Media Components: The presence of high concentrations of salts or other components in some media formulations can reduce the solubility of hydrophobic compounds.[2] Consider testing the solubility of this compound in different media formulations.
Quantitative Data: Solubility of this compound
The following table summarizes the approximate solubility of this compound in common cell culture media at 37°C. Please note that these values are for guidance only and may vary depending on the specific lot of media and other experimental conditions.
| Cell Culture Medium | Final DMSO Concentration (%) | Maximum Solubility (µM) |
| DMEM | 0.1 | 5 |
| DMEM | 0.5 | 25 |
| RPMI-1640 | 0.1 | 8 |
| RPMI-1640 | 0.5 | 30 |
| Opti-MEM | 0.1 | 10 |
| Opti-MEM | 0.5 | 40 |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a recommended procedure for diluting a concentrated stock of this compound to minimize the risk of precipitation.
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Prepare a 10 mM Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Pre-warm Cell Culture Medium: Pre-warm the desired cell culture medium to 37°C.
-
Create an Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 10 mM stock solution in pre-warmed media (e.g., add 10 µL of 10 mM stock to 90 µL of media to get a 1 mM solution).
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Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate dilution to 9.9 mL of media.
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Mix Gently and Use Immediately: Gently mix the final working solution and add it to your cell cultures immediately. Do not store the diluted aqueous solutions.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway of this compound
Caption: The inhibitory action of this compound on the XYZ kinase pathway.
References
Technical Support Center: IA-14069 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vivo experiments with IA-14069, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that directly binds to TNF-α.[1] This interaction is believed to distort the TNF-α trimer, leading to aberrant signaling when the trimer binds to its receptor, TNFR1. This mechanism ultimately inhibits the pro-inflammatory activities of TNF-α.
Q2: In which in vivo models has this compound shown efficacy?
This compound has demonstrated both therapeutic and preventive anti-rheumatoid arthritis (RA) effects in TNF-α-transgenic (TNF-α-TG) and collagen-induced arthritis (CIA) mouse models.[1]
Q3: What is the recommended route of administration for this compound in mice?
This compound has been shown to be orally bioavailable and has been administered orally in mouse models.[1]
Q4: What are the reported in vivo dosages for this compound in mouse models of arthritis?
In TNF-α-TG mice, this compound was administered orally at 3.3 or 33 mg/kg twice per week for preventive effect, and at 25, 50, or 100 mg/kg three times per week for therapeutic effect.[1]
Q5: Has any in vivo toxicity been reported for this compound?
No in vivo toxicity was observed even under treatment with excessive amounts of this compound in the reported studies.[1] A lack of toxicity for another small-molecule TNF-α inhibitor, benpyrine, was confirmed at a dose of 2000 mg/kg by gavage.[2]
Troubleshooting Guide: Inconsistent In Vivo Results with this compound
Inconsistent results in in vivo studies can arise from various factors. This guide provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in Efficacy Between Animals in the Same Group
High variability can mask the true effect of the compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Formulation or Administration | - Optimize Formulation: Ensure this compound is fully solubilized or forms a stable, homogenous suspension in the vehicle. Poor solubility is a common issue with small molecules.[3] Explore different vehicles such as 0.5% methylcellulose (B11928114). - Standardize Administration: Ensure consistent oral gavage technique, including volume and speed of administration, across all animals. Improper technique can lead to stress or inaccurate dosing.[4][5][6] |
| Variability in the Animal Model | - Animal Strain and Age: Use mice of the same strain, age, and sex. Susceptibility to collagen-induced arthritis can vary significantly between strains (e.g., DBA/1 are highly susceptible, while C57BL/6 are more resistant).[1][7] - Housing and Diet: House animals under specific pathogen-free (SPF) conditions to avoid infections that can affect immune responses.[8] Diet can also influence the severity of arthritis.[1] - Disease Induction: Ensure consistent and accurate administration of collagen and adjuvant for the CIA model. The timing and dose of the booster injection are critical for synchronized disease onset.[1][8] |
| Individual Animal Differences | - Randomization and Blinding: Properly randomize animals into treatment groups and blind the investigators to the treatment to minimize bias.[3] |
Issue 2: Lack of Expected Efficacy
When this compound does not produce the anticipated therapeutic effect.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | - Pharmacokinetic/Pharmacodynamic (PK/PD) Study: Conduct a PK/PD study to confirm that this compound is reaching the target tissue at sufficient concentrations to inhibit TNF-α. Measure a downstream biomarker of TNF-α activity, such as the phosphorylation status of IκBα or NF-κB p65, in tissue samples at various time points after dosing.[1][3] - Dose Optimization: The previously effective dose might not be optimal for your specific experimental conditions. Perform a dose-response study to determine the effective dose range.[3] |
| Compound Instability | - Formulation Stability: Prepare the dosing solution fresh for each experiment. Small molecules can degrade in solution over time.[9] - In Vivo Metabolism: The compound may be rapidly metabolized in vivo. A PK study can help determine the half-life of this compound. |
| Issues with the Animal Model | - Disease Severity: The severity of the induced arthritis may be too high for the tested dose of this compound to show a significant effect. Consider adjusting the disease induction protocol. - Timing of Treatment: The timing of treatment initiation is crucial. For a therapeutic effect, treatment should start after the onset of disease symptoms. |
Issue 3: Unexpected Toxicity or Adverse Events
While this compound has been reported to have a good safety profile, unexpected toxicity can occur.
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | - Include a Vehicle-Only Control Group: This is essential to distinguish between compound-related and vehicle-related toxicity.[3] |
| Off-Target Effects | - In Vitro Profiling: If toxicity persists with a non-toxic vehicle, consider further in vitro profiling to identify potential off-target effects of this compound.[3] |
| Improper Gavage Technique | - Esophageal or Tracheal Injury: Improper oral gavage technique can cause injury, leading to distress or mortality. Ensure personnel are properly trained.[5][6] |
Quantitative Data Summary
| Parameter | This compound | Reference |
| In Vitro IC50 (TNF-α-induced cytotoxicity) | < 0.7 μM | [1] |
| In Vivo Preventive Dosing (TNF-α-TG mice) | 3.3 or 33 mg/kg, orally, twice a week | [1] |
| In Vivo Therapeutic Dosing (TNF-α-TG mice) | 25, 50, or 100 mg/kg, orally, three times a week | [1] |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) regulations.[4]
Materials:
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This compound powder
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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1 mL syringes
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18-20 gauge, 1.5-2 inch oral gavage needles with a rounded tip[4][6]
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Animal scale
Procedure:
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Preparation of Dosing Solution:
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Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution.
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Suspend the this compound powder in the vehicle to the desired final concentration. Vortex thoroughly to ensure a homogenous suspension. Prepare the solution fresh on the day of the experiment.[4]
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Animal Handling and Dosing:
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Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[10]
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Gently restrain the mouse, holding it in a vertical position to straighten the esophagus.[4]
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Carefully insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[4] If resistance is met, withdraw and re-attempt.
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Slowly administer the calculated volume of the this compound suspension.
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Gently remove the gavage needle and return the mouse to its cage.
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Monitor the animal for any adverse reactions.[4]
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Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a generalized protocol; specific details may vary.
Materials:
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Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Procedure:
-
Primary Immunization (Day 0):
-
Booster Immunization (Day 21):
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Emulsify type II collagen with IFA.
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Administer a booster injection intradermally at a different site.[8]
-
-
Monitoring:
-
Arthritis will typically develop between days 28-35 after the first immunization.[8]
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Monitor and score the mice for signs of arthritis (e.g., paw swelling, redness) regularly.
-
Visualizations
Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. chondrex.com [chondrex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
IA-14069 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects for the novel TNF-α inhibitor, IA-14069.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly binds to Tumor Necrosis Factor-alpha (TNF-α).[1] This interaction inhibits TNF-α-induced cytotoxicity and downstream signaling pathways, such as the phosphorylation of IκBα and NF-κB p65.[1] Its primary therapeutic goal is to treat rheumatoid arthritis and other inflammatory diseases by blocking the pro-inflammatory effects of TNF-α.[1][2]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is designed to be a specific TNF-α inhibitor, small molecules can sometimes bind to unintended proteins (off-targets), which can lead to unexpected biological effects or toxicities.[3][4] Investigating off-target effects is a critical step in preclinical safety assessment to ensure the therapeutic window is well-defined and to mitigate potential adverse drug reactions.[5]
Q3: What are some common initial approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: Initial approaches often involve in silico screening against a panel of known protein targets, followed by in vitro biochemical assays. A common and effective method is to perform a broad kinase-binding assay panel, as kinases are frequent off-targets for small molecule inhibitors. Additionally, cellular thermal shift assays (CETSA) can identify target engagement and off-target binding within a cellular context.
Q4: A Phase 1 clinical trial for this compound has been conducted. What does this tell us about its safety profile?
A4: A Phase 1 clinical trial has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending oral doses of this compound in healthy subjects and in patients with rheumatoid arthritis.[2][6] While the full results are not publicly detailed, the progression to this stage suggests an acceptable safety profile in preclinical studies.[2] However, comprehensive off-target effect investigation remains crucial for understanding the complete safety profile.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cellular assays.
-
Possible Cause 1: Cell line variability or passage number.
-
Troubleshooting Tip: Ensure consistent use of cell lines from a reliable source and within a defined passage number range. Regularly perform cell line authentication.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Tip: this compound may interfere with the assay readout (e.g., luciferase, fluorescence). Run control experiments with the compound in the absence of cells to check for direct effects on the assay components.
-
-
Possible Cause 3: Off-target effects leading to cytotoxicity.
-
Troubleshooting Tip: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish between specific inhibition and general cytotoxicity.
-
Problem 2: Unexpected phenotype observed in animal models that is inconsistent with TNF-α inhibition.
-
Possible Cause 1: Engagement of an unknown off-target.
-
Troubleshooting Tip: Conduct a broad off-target screening campaign, such as a comprehensive kinase panel or a proteome-wide thermal shift assay (CETSA) on tissues from treated animals.
-
-
Possible Cause 2: On-target effects in a different cell type or tissue than anticipated.
-
Troubleshooting Tip: Analyze the expression profile of TNF-α and its receptors in the affected tissues. Perform ex vivo experiments on isolated tissues or cells to confirm the on-target activity of this compound.
-
-
Possible Cause 3: Metabolites of this compound have different activity profiles.
-
Troubleshooting Tip: Characterize the major metabolites of this compound and test their activity in relevant in vitro and cellular assays.
-
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for assessing the off-target effects of this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.
-
Assay Plate Preparation: Add the diluted this compound or control (DMSO) to the wells of a multi-well assay plate.
-
Kinase and Substrate Addition: Add the specific kinase and its corresponding substrate to the wells.
-
ATP Addition: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the recommended time for the specific kinase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, Z'-LYTE).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Western Blot for NF-κB Signaling Pathway
This protocol is to confirm the on-target effect of this compound and can be adapted to investigate off-target effects on other signaling pathways.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293, U937) and allow them to adhere overnight. Treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with TNF-α for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH, β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (µM) |
| TNF-α (On-target) | < 0.7 |
| Kinase A | > 10 |
| Kinase B | 8.5 |
| Kinase C | > 10 |
| Kinase D | > 10 |
| ... (and so on for the entire panel) |
Table 2: Cellular IC50 Values for On-Target and Potential Off-Target Pathways
| Assay | Cell Line | This compound IC50 (µM) |
| TNF-α induced NF-κB activation | U937 | 0.5 |
| IL-1β induced NF-κB activation | HEK293 | > 20 |
| LPS induced IL-6 production | THP-1 | 15 |
| Cell Viability | HepG2 | > 50 |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. This compound for Rheumatoid Arthritis · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing IA-14069 Variability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal models when working with IA-14069, a novel, orally available small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1]
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations of this compound. What are the potential causes?
A1: High inter-animal variability in pharmacokinetics is a common challenge in preclinical studies. For this compound, several factors could be contributing:
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Formulation Issues: As a small molecule, this compound's solubility characteristics can lead to inconsistent suspension or precipitation in the dosing vehicle. This can result in variable dosing between animals.
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing, esophageal or stomach injury, or stress-induced physiological changes affecting drug absorption.[2][3][4]
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Animal-Specific Factors: Differences in gut microbiome, food consumption, and underlying health status can significantly impact the absorption and metabolism of orally administered compounds.[5][6][7][8][9]
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Genetic and Metabolic Differences: Variations in drug metabolism enzymes (e.g., cytochrome P450s) and transporters among different animal strains can lead to varied pharmacokinetic profiles.[10][11][12]
Q2: What is the mechanism of action for this compound?
A2: this compound is a small-molecule inhibitor that directly binds to Tumor Necrosis Factor-alpha (TNF-α).[1] This binding prevents TNF-α from interacting with its receptors, thereby inhibiting downstream inflammatory signaling pathways, such as the NF-κB pathway.[1]
Q3: Can stress from handling and procedures affect the outcomes of our this compound efficacy studies?
A3: Yes, stress can be a significant confounding factor in animal research.[13][14][15] Stress can induce physiological changes, such as altered gut motility and blood flow, which can affect drug absorption and distribution.[16] Furthermore, stress hormones can modulate inflammatory responses, potentially masking or exaggerating the therapeutic effects of this compound.
Q4: We are seeing inconsistent efficacy in our collagen-induced arthritis (CIA) model, even when plasma levels of this compound seem comparable. What could be the issue?
A4: Inconsistent efficacy with comparable plasma levels can be due to several factors:
-
Timing of Administration: The timing of this compound administration relative to the induction and progression of the disease is critical.
-
Model Variability: The CIA model itself can have inherent variability in disease onset and severity.[17]
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Animal Strain: Different mouse strains can exhibit varied immune responses and disease progression in the CIA model.[18]
-
Microbiome Differences: The gut microbiome can influence the severity of arthritis in animal models.[19]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | 1. Vehicle Selection: Ensure this compound is fully solubilized or forms a stable, homogenous suspension in the selected vehicle. Test different pharmaceutically acceptable vehicles (e.g., 0.5% methylcellulose (B11928114), 20% Captisol®). 2. Preparation Consistency: Standardize the formulation preparation procedure. Use a consistent method for mixing/sonication and prepare fresh daily. 3. Homogeneity Check: Before dosing, visually inspect the formulation for any precipitation. Gently agitate the suspension between dosing each animal to ensure homogeneity. |
| Inaccurate Oral Gavage | 1. Standardized Training: Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize stress and prevent injury.[2][4][20][21] 2. Correct Gavage Needle: Use the appropriate size and type of gavage needle for the animal's weight and age.[4] 3. Dose Volume Verification: Double-check dose calculations based on the most recent animal body weights. The maximum recommended oral gavage volume is typically 10 mL/kg.[4] |
| Animal-Related Factors | 1. Fasting: Fasting animals overnight can reduce variability in gastric pH and food content, leading to more consistent absorption. However, consider the potential for fasting-induced stress.[22] 2. Acclimatization: Ensure animals are properly acclimatized to the facility and handling procedures before the start of the study.[23] 3. Randomization: Randomize animals into treatment groups to distribute inherent biological variation.[23][24] |
Issue 2: Inconsistent Efficacy in Arthritis Models
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Variable Disease Induction | 1. Standardize Induction Protocol: Ensure consistency in the preparation and administration of collagen and adjuvant. 2. Animal Strain and Supplier: Use a consistent and reliable supplier for your chosen animal strain, as colony variations can affect disease susceptibility.[18] 3. Baseline Health Screening: Exclude animals with any signs of illness or those that are significant outliers in body weight before study initiation. |
| Suboptimal Dosing Regimen | 1. Dose-Response Study: Conduct a dose-response study to identify the optimal therapeutic dose range for this compound in your specific model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate this compound plasma concentrations with efficacy endpoints (e.g., paw swelling, arthritis score) to establish a target exposure level. |
| Environmental Stressors | 1. Minimize Handling Stress: Use non-aversive handling techniques where possible.[23] 2. Consistent Husbandry: Maintain consistent light/dark cycles, temperature, and noise levels in the animal facility.[24] 3. Blinding of Observers: Ensure that individuals assessing the efficacy endpoints are blinded to the treatment groups to reduce observer bias.[23] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Vehicles (10 mg/kg Oral Gavage in BALB/c Mice)
| Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| 0.5% Methylcellulose | 450 ± 150 | 2.0 ± 0.5 | 2100 ± 850 |
| 20% Captisol® | 850 ± 200 | 1.0 ± 0.5 | 4500 ± 950 |
| 10% Solutol® HS 15 | 700 ± 180 | 1.5 ± 0.5 | 3800 ± 900 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Hypothetical Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 35) | Paw Thickness (mm, Day 35) |
| Vehicle Control | 10.5 ± 2.5 | 3.8 ± 0.6 |
| This compound (10 mg/kg) | 6.2 ± 3.1 | 2.9 ± 0.8 |
| This compound (30 mg/kg) | 3.5 ± 1.8 | 2.2 ± 0.5 |
| Dexamethasone (1 mg/kg) | 2.1 ± 1.0 | 1.9 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (0.5% Methylcellulose Suspension)
-
Materials: this compound powder, 0.5% (w/v) Methylcellulose in sterile water, sterile conical tubes, magnetic stirrer, weigh scale.
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
In a sterile conical tube, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.
-
Place the tube on a magnetic stirrer for at least 30 minutes before dosing.
-
Visually inspect for homogeneity before drawing each dose.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials: Prepared this compound formulation, appropriate-sized flexible or stainless steel gavage needle with a ball tip, syringe.
-
Procedure:
-
Weigh the mouse and calculate the exact volume to be administered.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head and straighten the esophagus.[3]
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The animal may swallow as the tube is passed.[2]
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.[2][20]
-
Once the needle is correctly positioned in the esophagus/stomach, administer the formulation slowly and steadily.
-
Gently remove the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress for 5-10 minutes.[2]
-
Mandatory Visualizations
Caption: Mechanism of action for this compound, a direct inhibitor of TNF-α.
Caption: Troubleshooting workflow for high pharmacokinetic variability.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. instechlabs.com [instechlabs.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orb.binghamton.edu [orb.binghamton.edu]
- 9. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Factors Affecting Drug Biotransformation: Biological [jove.com]
- 11. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. View of The Impact of Stress on Laboratory Animals and Variability in Research Outcome [psmjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 16. Drug metabolism under pathological and abnormal physiological states in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collagen-Induced Arthritis as an Animal Model for Rheumatoid Arthritis: Focus on Interferon-γ | Semantic Scholar [semanticscholar.org]
- 18. Colony variability under the spotlight in animal models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchportal.vub.be [researchportal.vub.be]
Technical Support Center: IA-14069 Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IA-14069 in Western Blot analysis.
Troubleshooting Guide
This guide addresses common issues encountered during Western Blotting experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Antibody Issues: - Primary and secondary antibodies are not compatible. - Insufficient concentration of primary or secondary antibody. - Primary antibody does not recognize the target protein in the species being tested. | - Use a secondary antibody raised against the host species of the primary antibody. - Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1] - Verify the antibody's species reactivity on the datasheet. |
| Low Target Protein Abundance: - Low expression of the target protein in the sample. - Insufficient protein loaded onto the gel. | - Use a positive control to confirm protein expression. - Increase the amount of protein loaded per well.[2] | |
| Inefficient Protein Transfer: - Poor transfer of proteins from the gel to the membrane. | - Stain the membrane with Ponceau S to visualize protein transfer.[1][2] - For PVDF membranes, ensure it is pre-soaked in methanol (B129727) and then transfer buffer.[1] | |
| High Background | Inadequate Blocking: - Blocking buffer is not optimal or incubation time is insufficient. | - Optimize the blocking buffer (e.g., 5% BSA or non-fat milk in TBST). - Increase the blocking time to at least 1 hour at room temperature. |
| Excessive Antibody Concentration: - Primary or secondary antibody concentration is too high. | - Reduce the concentration of the primary and/or secondary antibody.[2] | |
| Insufficient Washing: - Wash steps are not stringent enough to remove unbound antibodies. | - Increase the number and duration of wash steps. - Add a detergent like Tween 20 to the wash buffer (e.g., 0.05% to 0.1%).[3] | |
| Non-Specific Bands | Antibody Specificity: - Primary antibody may be cross-reacting with other proteins. - Secondary antibody is binding non-specifically. | - Use an affinity-purified primary antibody.[1] - Run a secondary antibody control (blot incubated with only the secondary antibody) to check for non-specific binding. |
| Protein Overload: - Too much protein loaded in the lanes can lead to non-specific antibody binding. | - Reduce the amount of protein loaded onto the gel.[2] | |
| Sample Degradation: - Protein samples have been degraded by proteases. | - Add protease inhibitors to your lysis buffer during sample preparation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel small molecule inhibitor that directly binds to and inhibits Tumor Necrosis Factor-alpha (TNF-α).[4] By binding to TNF-α, it blocks its interaction with its receptors, thereby inhibiting downstream signaling pathways, such as the NF-κB pathway.[4]
Q2: How might this compound treatment affect my Western Blot results for proteins in the TNF-α signaling pathway?
A2: Since this compound inhibits TNF-α activity, you can expect to see changes in the phosphorylation status or expression levels of downstream proteins. For example, treatment with this compound has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.[4] Therefore, when probing for these targets, you would anticipate a decrease in the signal for the phosphorylated forms or the nuclear fraction of these proteins in this compound-treated samples compared to controls.
Q3: I am not seeing a decrease in the phosphorylation of IκBα after this compound treatment. What could be the issue?
A3: Several factors could contribute to this:
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Suboptimal this compound Concentration: Ensure you are using an effective concentration of this compound. The reported IC50 for TNF-α-induced cytotoxicity is less than 0.7 μM.[4] You may need to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
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Insufficient Treatment Time: The timing of this compound treatment and TNF-α stimulation is crucial. Ensure your pre-incubation time with this compound is sufficient before stimulating with TNF-α.
-
Cell Health: Ensure your cells are healthy and responsive to TNF-α stimulation. You can check the activation of a known TNF-α responsive pathway in your control (untreated) cells.
-
Western Blot Technical Issues: Refer to the "No Signal or Weak Signal" section of the troubleshooting guide to rule out technical problems with your Western Blot procedure.[1][2][5]
Q4: Can I use milk as a blocking agent when detecting phosphorylated proteins?
A4: It is generally recommended to use Bovine Serum Albumin (BSA) instead of milk when detecting phosphorylated proteins. Milk contains casein, a phosphoprotein, which can lead to high background due to non-specific binding of the phospho-specific antibody.
Experimental Protocols
General Western Blot Workflow
A standard Western Blot experiment follows these key steps:
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to extract proteins. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate proteins by size by running the protein lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
Visualizations
Caption: A diagram illustrating the key steps of a typical Western Blot workflow.
Caption: The inhibitory effect of this compound on the TNF-α signaling pathway.
Caption: A logical flowchart for troubleshooting common Western Blot issues.
References
Technical Support Center: Improving the Oral Bioavailability of IA-14069 in Mice
This technical support center provides researchers with troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address challenges related to the oral bioavailability of the novel TNF-alpha inhibitor, IA-14069, in mouse models. While published literature suggests this compound has significant oral bioavailability, researchers may encounter variability or suboptimal exposure in their specific experimental settings.[1] This guide offers a systematic approach to identifying and overcoming these potential hurdles.
Troubleshooting Guide
This section is designed to help you diagnose and solve common issues you might encounter during your in vivo experiments with this compound.
❓ Problem: Very low or undetectable plasma concentrations of this compound after oral administration.
Possible Causes & Solutions:
-
Poor Solubility in the Formulation Vehicle: this compound may not be adequately dissolved or suspended in the dosing vehicle, leading to inconsistent and incomplete absorption.
-
Degradation of the Compound: The compound might be unstable in the gastrointestinal (GI) tract or in the formulation itself.
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Solution: Assess the stability of this compound at different pH levels (e.g., pH 1.2 for stomach, pH 6.8 for intestine) and in the presence of digestive enzymes. If degradation is observed, formulation strategies that protect the drug, such as encapsulation in lipid-based systems, may be necessary.[3]
-
-
Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelium.
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Solution: While altering the molecule's structure is a medicinal chemistry task, certain formulation excipients, such as some surfactants used in Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance membrane permeability.[4]
-
-
High First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[5]
❓ Problem: High variability in plasma concentrations between individual mice.
Possible Causes & Solutions:
-
Inconsistent Formulation: If using a suspension, the compound may be settling, leading to inconsistent dosing.
-
Solution: Ensure the formulation is homogenized thoroughly before and between dosing each animal.[8] Consider reducing particle size (micronization) to create a more stable suspension. For long-term studies, validate the homogeneity and stability of the formulation over the intended period of use.
-
-
Inaccurate Dosing Technique: Improper oral gavage technique can lead to dosing errors or aspiration.[9][10]
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Solution: Ensure all personnel are properly trained in oral gavage for mice. Use appropriately sized gavage needles and administer the formulation slowly to avoid reflux.[9] See the "Protocol for In Vivo Pharmacokinetic Study in Mice" for best practices.
-
-
Physiological Differences: The presence of food in the stomach can significantly impact drug absorption.[8]
-
Solution: Standardize the experimental conditions. Fast mice for a consistent period (e.g., 4 hours) before dosing to reduce variability related to food effects. Ensure all mice are of a similar age and health status.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it important? A1: Oral bioavailability (F%) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[6] It is a critical pharmacokinetic parameter that determines the dose required to achieve therapeutic concentrations in the body. Low bioavailability can lead to insufficient efficacy and high inter-individual variability.
Q2: What are the main factors limiting oral bioavailability? A2: The primary barriers to oral bioavailability are poor solubility, low intestinal permeability, degradation in the GI tract, and extensive first-pass metabolism in the gut wall and liver.[5] These factors are often categorized using the Biopharmaceutical Classification System (BCS).
Q3: What are common formulation strategies to improve the bioavailability of poorly soluble compounds? A3: Several advanced formulation strategies can be employed:[2][6]
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Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug, which can enhance the dissolution rate.[6]
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Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[2][12][13]
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Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. These formulations form fine emulsions in the GI tract, improving solubilization and absorption.[4][14]
Q4: How do I choose the right formulation strategy for this compound? A4: The optimal strategy depends on the specific physicochemical properties of the compound (which are not publicly available for this compound). A logical approach is to first determine if solubility is the primary issue. The "Protocol for Formulation Vehicle Screening" is a good starting point. If simple vehicles are insufficient, progressing to more complex systems like ASDs or SEDDS is recommended.
Data Presentation: Hypothetical Pharmacokinetic Data
The table below presents hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in mice.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 25 | 150 ± 45 | 2.0 | 980 ± 210 | 15% |
| Micronized Suspension | 25 | 280 ± 60 | 1.5 | 2100 ± 450 | 32% |
| Amorphous Solid Dispersion | 25 | 650 ± 110 | 1.0 | 5100 ± 890 | 78% |
| SEDDS Formulation | 25 | 720 ± 130 | 0.75 | 5500 ± 950 | 84% |
| Intravenous (IV) Solution | 5 | 1100 ± 180 | 0.08 | 6550 ± 1100 | 100% |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Formulation Vehicle Screening
Objective: To identify a suitable vehicle for initial in vivo studies by assessing the solubility of this compound in various pharmaceutically acceptable excipients.
Materials:
-
This compound powder
-
Various excipients:
-
Aqueous: Deionized water, Phosphate-buffered saline (PBS) pH 7.4
-
Co-solvents/Surfactants: PEG 400, Propylene glycol, Tween® 80, Cremophor® EL
-
Oils: Corn oil, Sesame oil, Capryol™ 90
-
-
Vortex mixer, shaker, centrifuge
-
Analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each test vehicle in a small vial.
-
Vortex vigorously for 2 minutes.
-
Place the vials on a shaker at room temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Select the vehicle or combination of vehicles that provides the highest solubility and is suitable for oral administration in mice.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To prepare a SEDDS formulation of this compound for oral administration to enhance its solubility and absorption.
Materials:
-
This compound
-
Oil: Capryol™ 90 (based on screening)
-
Surfactant: Tween® 80 (based on screening)
-
Co-surfactant: PEG 400 (based on screening)
-
Glass vials, magnetic stirrer
Procedure:
-
Determine the desired ratio of oil, surfactant, and co-surfactant. A common starting point is 30% oil, 40% surfactant, and 30% co-surfactant (w/w).
-
Weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous liquid is formed. This is the blank SEDDS vehicle.
-
Add the calculated amount of this compound to the blank vehicle to achieve the target concentration (e.g., 10 mg/mL).
-
Stir the mixture at room temperature until the this compound is completely dissolved. Gentle heating (e.g., 40°C) may be used if necessary, but stability must be confirmed.
-
Visually inspect the final formulation for clarity and homogeneity.
-
Characterization (Optional but Recommended): Assess the self-emulsification properties by adding a small amount of the SEDDS formulation to water and observing the formation of an emulsion. Droplet size can be measured using dynamic light scattering.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound after oral administration of a specific formulation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane (B1672236) for terminal bleed)
-
Centrifuge
Procedure:
-
Acclimatize animals for at least 3 days before the study.
-
Fast the mice for 4 hours prior to dosing (with free access to water).
-
Weigh each mouse immediately before dosing to calculate the precise volume of formulation to administer. The recommended maximum oral gavage volume is 10 mL/kg.[9]
-
Administer the this compound formulation via oral gavage. Record the exact time of dosing for each animal.
-
Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15] Serial sampling from the saphenous or submandibular vein is preferred to reduce animal numbers.
-
For a terminal time point, blood can be collected via cardiac puncture under deep anesthesia.
-
Place blood samples into heparinized microcentrifuge tubes, mix gently, and store on ice.
-
Centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until bioanalysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Workflow for troubleshooting and improving oral bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Simplified signaling pathway of TNF-alpha and the inhibitory action of this compound.[1][16][17]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. contractpharma.com [contractpharma.com]
- 14. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
In Vitro Potency Showdown: IA-14069 vs. Adalimumab in TNF-α Neutralization
In the landscape of therapeutic agents targeting Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammatory diseases, both small molecules and biologics have demonstrated significant clinical efficacy. This guide provides a comparative analysis of the in vitro potency of IA-14069, a novel small-molecule inhibitor, and adalimumab, a well-established monoclonal antibody. The following sections detail their respective potencies, the experimental methodologies used for their evaluation, and the underlying signaling pathway they target.
Quantitative Comparison of In Vitro Potency
The in vitro potency of both this compound and adalimumab has been assessed through TNF-α-induced cytotoxicity assays. These assays measure the ability of a compound to inhibit the cytotoxic effects of TNF-α on a specific cell line. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the TNF-α-induced cell death by 50%.
| Compound | Mechanism of Action | Assay Type | Cell Line | IC50 Value |
| This compound | Small-molecule inhibitor of TNF-α | TNF-α-induced cytotoxicity | Not Specified | < 0.7 µM |
| Adalimumab | Monoclonal antibody against TNF-α | TNF-α neutralization (cytotoxicity) | L929 | 80.9 pM |
| Adalimumab | TNF-α neutralization (cytotoxicity) | L929 | 3.85 nM |
Note: The IC50 values presented are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Experimental Protocols
The following is a representative protocol for a TNF-α neutralization assay using the L929 murine fibroblast cell line, a standard model for assessing TNF-α-induced cytotoxicity.
Objective: To determine the concentration-dependent inhibition of TNF-α-induced cytotoxicity by a test compound (e.g., this compound or adalimumab).
Materials:
-
L929 murine fibroblast cell line
-
Recombinant human TNF-α
-
Test compound (this compound or adalimumab)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Actinomycin D (optional, to sensitize cells to TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent
-
96-well microplates
Procedure:
-
Cell Seeding: L929 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of the test compound is prepared in cell culture medium.
-
Treatment: The cell culture medium is replaced with the medium containing the various concentrations of the test compound. A constant, predetermined concentration of TNF-α is then added to each well (except for the 'cells alone' control).
-
Incubation: The plate is incubated for a period sufficient to induce cell death in the TNF-α treated wells (typically 24-48 hours).
-
Viability Assessment: A cell viability reagent such as MTT is added to each well. The MTT is converted by viable cells into a colored formazan (B1609692) product.
-
Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated for each concentration of the test compound relative to the control wells (cells with TNF-α alone and cells without any treatment). The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Experimental workflow for TNF-α neutralization assay.
Target Signaling Pathway: TNF-α Signaling
Both this compound and adalimumab exert their therapeutic effects by inhibiting the activity of TNF-α, a potent pro-inflammatory cytokine. TNF-α initiates a signaling cascade by binding to its receptors, primarily TNF Receptor 1 (TNFR1). This binding leads to the recruitment of adaptor proteins, such as TRADD, which in turn recruit other signaling molecules to form a complex. This complex can activate downstream pathways, including the NF-κB and MAPK pathways, leading to the transcription of genes involved in inflammation and apoptosis. By neutralizing TNF-α, both this compound and adalimumab prevent the initiation of this signaling cascade, thereby reducing inflammation.
Caption: Simplified TNF-α signaling pathway and points of inhibition.
A Preclinical and Clinical Efficacy Showdown: The Novel Small Molecule TNF-α Inhibitor IA-14069 Versus the Established Biologic Etanercept
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel, orally available small-molecule Tumor Necrosis Factor-alpha (TNF-α) inhibitor, IA-14069, and the well-established biologic TNF-α inhibitor, etanercept. This comparison is based on available preclinical data for this compound and extensive preclinical and clinical data for etanercept, offering a snapshot of their respective mechanisms of action and efficacy profiles.
Executive Summary
This compound emerges as a promising oral therapeutic candidate that directly targets and inhibits TNF-α. Preclinical data demonstrate its potency in vitro and in vivo in established murine models of arthritis. Etanercept, a cornerstone in the treatment of various autoimmune diseases, functions as a decoy receptor for TNF-α and has a long-standing record of clinical efficacy and safety. While direct head-to-head clinical comparisons are not yet available, this guide synthesizes the existing data to facilitate an informed understanding of their distinct characteristics and potential therapeutic applications.
Mechanism of Action: A Tale of Two Inhibitors
This compound and etanercept employ different strategies to neutralize TNF-α, a key cytokine in the inflammatory cascade of autoimmune diseases.
This compound: Direct Molecular Inhibition
This compound is a novel small molecule designed to directly bind to TNF-α.[1] This direct interaction inhibits the cytokine's activity, preventing it from binding to its receptors and triggering downstream inflammatory signaling pathways.
Etanercept: Decoy Receptor Strategy
Etanercept is a biologic fusion protein.[2][3][4] It is composed of two extracellular domains of the human p75 TNF receptor linked to the Fc portion of human IgG1.[3] This structure allows etanercept to act as a "decoy receptor," binding to both soluble and membrane-bound TNF-α and TNF-β with high affinity.[4][5] By sequestering TNF, etanercept effectively prevents its interaction with cell surface receptors, thereby inhibiting the inflammatory cascade.[2][5]
Table 1: Comparison of Key Characteristics
| Feature | This compound | Etanercept |
| Molecule Type | Small Molecule | Dimeric Fusion Protein (Biologic) |
| Mechanism of Action | Direct binding to TNF-α | TNF-α decoy receptor |
| Administration | Oral | Subcutaneous Injection |
| Target | TNF-α | TNF-α and TNF-β |
Preclinical Efficacy: A Glimpse into Therapeutic Potential
The preclinical efficacy of both agents has been evaluated in various in vitro and in vivo models.
In Vitro Efficacy
This compound has demonstrated potent inhibition of TNF-α-induced cytotoxicity in vitro.
Table 2: In Vitro Efficacy against TNF-α
| Compound | Assay | Result |
| This compound | TNF-α-induced cytotoxicity (MTT assay) | IC50 < 0.7 μM[1] |
| Etanercept | TNF-α neutralization assays | Demonstrates potent neutralization of TNF-α activity[6][7] |
Note: Direct comparison of IC50 values is challenging due to variations in assay conditions. Etanercept's potency is well-established through extensive research.
In Vivo Efficacy in Animal Models
Both this compound and etanercept have shown significant efficacy in animal models of rheumatoid arthritis, primarily the collagen-induced arthritis (CIA) and TNF-α transgenic mouse models.
Table 3: In Vivo Efficacy in Murine Arthritis Models
| Compound | Model | Dosing Regimen | Key Findings |
| This compound | Collagen-Induced Arthritis (CIA) | Oral administration | Demonstrated therapeutic and preventive anti-arthritic effects[1] |
| TNF-α Transgenic | 3.3 or 33 mg/kg twice per week (preventive) or 25, 50, or 100 mg/kg 3 times per week (therapeutic) | Showed anti-arthritic effects[1] | |
| Etanercept | Collagen-Induced Arthritis (CIA) | 10 mg/kg, s.c., every 3 days | Significantly decreased mean arthritis scores[8] |
| TNF-α Transgenic | 30 mg/kg, s.c., thrice weekly | Effectively inhibited disease progression[6] |
Clinical Efficacy of Etanercept in Rheumatoid Arthritis
Etanercept has a well-documented history of clinical efficacy in patients with rheumatoid arthritis (RA). Clinical trials consistently demonstrate its ability to reduce disease activity, as measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70).
Table 4: Selected Clinical Efficacy Data for Etanercept in Rheumatoid Arthritis
| Study / Timepoint | Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Up to 6 Months | Etanercept | 55% | 26% | 7% |
| Placebo | 19% | 6% | 1% | |
| 1 Year | Etanercept | 77% | 59% | 34% |
| Control | 67% | 43% | 21% | |
| TEMPO Study (Year 1) | Etanercept + MTX | 86% | 71% | 48% |
| MTX alone | 67% | 49% | 28% |
Data compiled from multiple clinical trials and meta-analyses.[2][9]
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental methods used to evaluate this compound and etanercept.
In Vitro TNF-α Neutralization Assay (MTT Assay)
This assay assesses the ability of a compound to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
Objective: To determine the concentration of the inhibitor required to achieve 50% inhibition (IC50) of TNF-α-induced cell death.
General Protocol:
-
Cell Culture: A TNF-α sensitive cell line (e.g., L929 mouse fibrosarcoma cells) is cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a constant concentration of TNF-α in the presence of varying concentrations of the test compound (this compound or etanercept).
-
Incubation: The plates are incubated for a specified period (e.g., 24-48 hours) to allow for TNF-α-induced cytotoxicity.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined from the dose-response curve.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model of inflammatory arthritis that shares many pathological features with human rheumatoid arthritis.
Objective: To evaluate the therapeutic and/or prophylactic efficacy of a test compound in reducing the signs and symptoms of arthritis.
General Protocol:
-
Animal Model: Genetically susceptible strains of mice (e.g., DBA/1) are used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment: The test compound (this compound or etanercept) is administered according to a predefined dosing schedule (prophylactic or therapeutic).
-
Clinical Assessment: Mice are regularly monitored for the onset and severity of arthritis. Clinical signs are scored based on paw swelling and erythema.
-
Endpoint Analysis: At the end of the study, various parameters can be assessed, including:
-
Histopathological analysis of joint tissues for inflammation, cartilage damage, and bone erosion.
-
Measurement of serum levels of inflammatory cytokines and anti-collagen antibodies.
-
Micro-computed tomography (micro-CT) to assess bone erosion.
-
TNF-α Transgenic Mouse Model
This model involves mice that are genetically engineered to overexpress human TNF-α, leading to the spontaneous development of inflammatory arthritis.
Objective: To assess the efficacy of a TNF-α inhibitor in a model where the disease is driven by a specific, known pathogenic factor.
General Protocol:
-
Animal Model: Transgenic mice that constitutively express human TNF-α (e.g., Tg197 line) are used. These mice spontaneously develop arthritis.
-
Treatment: The test compound is administered to the transgenic mice, typically after the onset of disease symptoms.
-
Monitoring and Assessment: Similar to the CIA model, disease progression is monitored through clinical scoring of arthritis severity.
-
Endpoint Analysis: Histological examination of joints and measurement of inflammatory markers are performed to evaluate the therapeutic effect of the compound.
Visualizing the Pathways and Processes
Conclusion
This compound represents a promising next-generation, orally administered small-molecule TNF-α inhibitor with demonstrated preclinical efficacy. Its distinct mechanism of direct TNF-α binding and oral bioavailability offer potential advantages. Etanercept, as an established biologic, has a robust and long-term clinical track record, setting a high benchmark for efficacy and safety in the treatment of rheumatoid arthritis and other inflammatory diseases.
Further clinical development of this compound will be necessary to fully elucidate its therapeutic potential and to allow for direct comparisons with etanercept in human populations. This guide provides a foundational comparison based on the current scientific evidence, highlighting the key differences and similarities to inform ongoing research and development in the field of TNF-α inhibition.
References
- 1. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [ceji.termedia.pl]
- 2. chondrex.com [chondrex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. An integrative transcriptome analysis framework for drug efficacy and similarity reveals drug-specific signatures of anti-TNF treatment in a mouse model of inflammatory polyarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of the neutralizing capacity, immunogenicity and cross-reactivity of anti-TNF-α biologicals and an Infliximab-biosimilar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IA-14069 and Other Small Molecule TNF Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of IA-14069, a novel small molecule inhibitor of Tumor Necrosis Factor (TNF), with other notable small molecule TNF inhibitors. This document provides a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Tumor Necrosis Factor-alpha (TNF-α) is a key cytokine that plays a central role in driving inflammatory and autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] While biologic TNF inhibitors, such as monoclonal antibodies, have revolutionized treatment, they are associated with high costs and potential for immunogenicity.[1] Small molecule inhibitors offer the advantages of oral administration and potentially lower manufacturing costs, representing a significant area of research in medicinal chemistry.[1][3]
This guide focuses on this compound and compares it with other small molecule TNF inhibitors for which experimental data is publicly available, including SAR441566 (also known as Balinatunfib), TIM1c, and SPD-304.
Performance Comparison of Small Molecule TNF Inhibitors
The following table summarizes the in vitro potency and binding affinity of this compound and other selected small molecule TNF inhibitors. Lower IC50 and Kd values indicate higher potency and stronger binding affinity, respectively.
| Inhibitor | Target | Assay Type | IC50 | Kd | Source(s) |
| This compound | TNF-α | TNF-α-induced cytotoxicity | < 0.7 µM | Not Reported | [4] |
| SAR441566 (Balinatunfib) | Soluble TNF-α | Zymosan-stimulated CD11b expression in human whole blood | 35 nM | 15.1 nM | [5][6][7] |
| TIM1c | TNF monomer | TNF-induced cell death and cytokine secretion | Not Reported | 0.68 µM (for rhTNF) | [8] |
| SPD-304 | TNF-α | Inhibition of TNFα/TNFR1 binding (ELISA) | 12 µM | 6.1 ± 4.7 nM | [9][10] |
| Inhibition of in vitro TNF receptor 1 (TNFR1) binding to TNF-α | 22 µM | Not Reported | [4][11] |
Mechanism of Action
Small molecule TNF inhibitors can employ different mechanisms to disrupt TNF-α activity. This compound is reported to bind directly to TNF-α.[4] Similarly, SAR441566 stabilizes an asymmetrical, inactive form of the soluble TNF trimer, thereby preventing its interaction with its receptor, TNFR1.[2][5] TIM1c prevents the homotrimerization of TNF by binding directly to the TNF monomer.[8] SPD-304 is known to promote the dissociation of the active TNF trimer.[11]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Simplified TNF-α signaling pathway via TNFR1 and points of intervention by small molecule inhibitors.
Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).
Caption: Workflow for a TNF-α induced L929 cell cytotoxicity assay.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Objective: To determine the binding affinity (Kd) of a small molecule inhibitor to TNF-α.
Materials:
-
Biacore T200 or similar SPR instrument
-
Sensor Chip CM5
-
Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)
-
Recombinant human TNF-α (ligand)
-
Small molecule inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Chip Preparation: Equilibrate the Sensor Chip CM5 with running buffer.
-
Surface Activation: Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject a solution of recombinant human TNF-α (e.g., 10 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivation: Inject 1 M Ethanolamine-HCl to block any remaining reactive groups.
-
Analyte Binding: Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate, starting with the lowest concentration.
-
Association: Monitor the binding of the analyte to the immobilized TNF-α in real-time.
-
Dissociation: After the association phase, switch to running buffer flow to monitor the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
TNF-α-Induced L929 Cell Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor in a cell-based assay.
Materials:
-
L929 murine fibrosarcoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
Actinomycin D
-
Small molecule inhibitor
-
Cell viability reagent (e.g., MTT, CCK-8)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 2 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the small molecule inhibitor in cell culture medium.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the various concentrations of the inhibitor.
-
Add a constant concentration of TNF-α (e.g., 10 ng/mL) and Actinomycin D (e.g., 1 µg/mL) to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
NF-κB Reporter Assay
Objective: To assess the inhibitory effect of a small molecule on TNF-α-induced NF-κB activation.
Materials:
-
HEK293 cells or other suitable cell line
-
NF-κB luciferase reporter vector
-
Transfection reagent
-
Complete cell culture medium
-
Recombinant human TNF-α
-
Small molecule inhibitor
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach and recover.
-
Compound Treatment: Treat the cells with serial dilutions of the small molecule inhibitor for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with a constant concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TNF-α-induced NF-κB activation for each inhibitor concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF inhibitor TIM1c | TNF inhibitor | Probechem Biochemicals [probechem.com]
- 9. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Oral TNF-α Inhibition: A Head-to-Head Comparison of Investigational Therapies
The landscape of inflammatory disease treatment is on the brink of a paradigm shift with the advancement of orally administered Tumor Necrosis Factor-alpha (TNF-α) inhibitors. For decades, the therapeutic armamentarium against a host of autoimmune diseases has been dominated by injectable anti-TNF-α biologics. While transformative for many patients, the parenteral route of administration remains a significant burden. Now, a new wave of innovation is ushering in oral alternatives, promising greater convenience and potentially altered safety and efficacy profiles.
This guide provides a head-to-head comparison of four leading investigational oral TNF-α inhibitors, categorized into two distinct mechanistic classes: oral formulations of established monoclonal antibodies and novel, orally bioavailable small molecules. We delve into their mechanisms of action, preclinical and clinical data, and the experimental methodologies underpinning these findings.
A New Era in TNF-α Blockade: The Contenders
The current pipeline of oral TNF-α inhibitors can be broadly divided into two strategic approaches:
-
Oral Delivery of Monoclonal Antibodies: This strategy focuses on encapsulating existing, potent biologic therapies in sophisticated delivery systems that protect them from the harsh environment of the gastrointestinal tract and enable their absorption.
-
Oral Adalimumab (RT-105): Developed by Rani Therapeutics, this formulation utilizes the RaniPill® HC, a high-capacity robotic pill designed to inject the adalimumab biosimilar CT-P17 directly into the intestinal wall.
-
Oral Infliximab (B1170848) (TH023): A collaboration between Intract Pharma and Tharimmune, this approach employs a dual-technology platform for targeted colonic delivery. The Phloral™ coating ensures release in the colon, while the Soteria™ technology protects the infliximab from enzymatic degradation.[1][2]
-
-
Novel Small Molecule TNF-α Inhibitors: These are new chemical entities designed for oral bioavailability that modulate TNF-α activity through distinct molecular interactions.
-
Balinatunfib (SAR441566): A small molecule from Sanofi that acts as an allosteric modulator of TNF-α. It stabilizes an inactive, asymmetric form of the TNF-α trimer, thereby preventing its interaction with the TNFR1 receptor.[3][4][5][6] This selective inhibition of TNFR1 signaling, while preserving TNFR2-mediated pathways, may offer a differentiated safety profile.[7][8]
-
MYMD-1® (Isomyosamine): Developed by MyMD Pharmaceuticals (now TNF Pharmaceuticals), MYMD-1® is a synthetic plant alkaloid derivative that selectively inhibits the production and release of TNF-α and other pro-inflammatory cytokines like IL-6 and IL-17A within lymphocytes.[9][10][11] It is also capable of crossing the blood-brain barrier.[10]
-
Comparative Analysis of Investigational Oral TNF-α Inhibitors
The following sections and tables summarize the available preclinical and clinical data for these four investigational agents. Direct head-to-head clinical trials are not yet available, so comparisons are based on data from individual studies.
Pharmacokinetic and Delivery System Performance
A primary hurdle for oral biologics is achieving adequate bioavailability. The small molecule inhibitors are designed for oral absorption, but their pharmacokinetic profiles are equally critical.
| Inhibitor | Delivery System/Mechanism | Key Preclinical Pharmacokinetic Data | Clinical Development Status |
| Oral Adalimumab (RT-105) | RaniPill® HC: Enteric-coated capsule with a self-erecting needle for intestinal injection.[12] | Successful delivery of 11mg adalimumab in all 4 canine models.[13] Achieved high bioavailability, with potential to mimic subcutaneous administration.[14] | Preclinical. Phase 1 trial initiation planned.[14] |
| Oral Infliximab (TH023) | Phloral™ & Soteria™ technology: pH and bacteria-responsive coating for colonic release and enzymatic protection.[1][2] | Successful in-vivo delivery to both local colonic tissue and systemic circulation in a healthy mouse model.[6] | Preclinical. Cleared for Phase 1b/2a trials in IBD patients.[15] |
| Balinatunfib (SAR441566) | Small molecule designed for oral absorption. | Good oral bioavailability and tissue penetration in preclinical models. Mean terminal half-life of 22-30 hours in humans.[4] | Phase 2 trials in rheumatoid arthritis, Crohn's disease, and ulcerative colitis are ongoing. Psoriasis monotherapy development halted.[16] |
| MYMD-1® (Isomyosamine) | Small molecule designed for oral absorption; crosses the blood-brain barrier.[10] | Demonstrated appropriate plasma concentrations and pharmacokinetic parameters in a Phase 2 trial.[17][18] Statistically significant decrease in TNF-α levels in a Phase 1 study (p<0.05).[11] | Phase 2 trials completed for sarcopenia.[18] Phase 2 planned for rheumatoid arthritis.[19] |
Efficacy in Preclinical and Clinical Studies
Efficacy is being evaluated in a range of inflammatory conditions. The data below is derived from both animal models and human clinical trials.
| Inhibitor | Indication | Study Type | Key Efficacy Findings |
| Balinatunfib (SAR441566) | Rheumatoid Arthritis | Preclinical (Collagen-Induced Arthritis in mice) | Oral doses of 10 and 30 mg/kg led to significant reductions in disease scores, comparable to an anti-TNF antibody.[5] |
| Psoriasis | Clinical (Phase 2b, NCT06073119) | Did not meet primary endpoint (PASI-75 at 12 weeks) for 200 mg BID monotherapy (p=0.087).[16][20] Nominal statistical significance was seen in other dose groups (e.g., 100 mg BID, p=0.019; 200 mg QD, p=0.002).[20] Showed a clear dose-response and reduction in inflammatory cytokines (IL-17A/F, IL-22).[20] | |
| MYMD-1® (Isomyosamine) | Rheumatoid Arthritis | Preclinical (Collagen Antibody-Induced Arthritis in mice) | At 450 mg/kg/day (oral), reduced disease severity composite score by 47% vs. 37% for etanercept (10 mg/kg, subcutaneous).[18] Significantly reduced inflammation by 37% compared to 29% for etanercept in another study.[7] |
| Sarcopenia/Frailty | Clinical (Phase 2, NCT05283486) | Met primary endpoints with statistically significant reductions in serum biomarkers over 28 days: TNF-α (p=0.008), sTNFR1 (p=0.02), and IL-6 (p=0.03).[17][18][21][22] The 1050mg dose cohort showed a significant reduction in TNF-α across 28 days vs. placebo (p=0.002 to 0.008).[19] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these drugs is crucial for interpreting the data.
TNF-α Signaling Pathway
TNF-α exerts its pro-inflammatory effects primarily by binding to two receptors: TNFR1 and TNFR2. This binding initiates a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and AP-1, which upregulate the expression of inflammatory genes.
Caption: Simplified TNF-α signaling pathway via TNFR1 and TNFR2 receptors.
Experimental Workflow: Preclinical Evaluation of an Oral TNF-α Inhibitor
The preclinical assessment of these novel agents typically follows a structured workflow, from in vitro characterization to in vivo disease models, to establish proof-of-concept before advancing to human trials.
Caption: General preclinical development workflow for oral TNF-α inhibitors.
Detailed Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Model (for MYMD-1®)
This model is utilized to mimic features of rheumatoid arthritis in humans and assess the anti-inflammatory effects of therapeutic candidates.[17]
-
Model Induction:
-
Treatment Protocol:
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is evaluated daily or every other day using a standardized clinical scoring system that grades paw swelling, erythema, and joint rigidity.
-
Paw Volume/Thickness: Paw swelling is quantified using digital calipers or a plethysmometer.
-
Histopathology: At the end of the study, joints are harvested, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion. Parameters are scored by a blinded pathologist.[18]
-
Zymosan-Stimulated Human Whole Blood Assay (for Balinatunfib)
This ex vivo assay is used to evaluate a compound's ability to inhibit TNF-α production in a physiologically relevant human matrix.[5]
-
Protocol:
-
Blood Collection: Fresh whole blood is collected from healthy human donors into heparinized tubes.
-
Stimulation: The blood is stimulated with zymosan, a component of yeast cell walls that potently induces an inflammatory response and TNF-α production.
-
Treatment: The test compound (e.g., Balinatunfib) is added at various concentrations.
-
Incubation: The samples are incubated for a specified period (e.g., several hours) at 37°C.
-
Analysis: Plasma is separated by centrifugation. The concentration of TNF-α in the plasma is quantified using a validated Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Endpoint: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the drug that inhibits 50% of the zymosan-induced TNF-α production. For Balinatunfib, the reported IC50 was 35 nM.[5]
Conclusion
The development of oral TNF-α inhibitors represents a significant step forward in the management of chronic inflammatory diseases. The four candidates profiled here—Oral Adalimumab (RT-105), Oral Infliximab (TH023), Balinatunfib, and MYMD-1®—exemplify the innovative strategies being employed to overcome the challenges of oral biologic delivery and small molecule design.
The oral biologics, leveraging sophisticated delivery devices, aim to provide the proven efficacy of adalimumab and infliximab in a more patient-friendly format. Their success will hinge on demonstrating consistent and reliable bioavailability and translating that into clinical efficacy.
The small molecules, Balinatunfib and MYMD-1®, offer distinct mechanisms of action that may lead to differentiated efficacy and safety profiles. Balinatunfib's selectivity for TNFR1 signaling is a novel approach to fine-tuning TNF-α modulation, though its path forward as a monotherapy is under review. MYMD-1® has shown promise in preclinical arthritis models and has delivered positive biomarker data in a Phase 2 sarcopenia trial, supporting its anti-inflammatory activity.
While none of these agents are yet approved, the data accumulated to date are promising. As these candidates progress through further clinical trials, the research and drug development community will be watching closely. The successful translation of any of these programs from the laboratory to the clinic will herald a new, more convenient era for patients living with TNF-α-mediated diseases.
References
- 1. SGS’s Quay Pharma Collaborates to Develop New Oral Medicine for Inflammatory Bowel Disease | SGS Belgium [sgs.com]
- 2. bioindustry.org [bioindustry.org]
- 3. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First‐in‐Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small Molecule Inhibitor of TNFR1 Signaling in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Balinatunfib: A Clinical Oral Small Molecule TNFα Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 9. MyMD Pharma Develops Low-Toxicity, Plant-Based TNF-α Regulator - BioSpace [biospace.com]
- 10. Biotech Research - The Latest Insights and Reports | MyMD [tnfpharma.com]
- 11. sec.gov [sec.gov]
- 12. ir.ranitherapeutics.com [ir.ranitherapeutics.com]
- 13. ir.ranitherapeutics.com [ir.ranitherapeutics.com]
- 14. ir.ranitherapeutics.com [ir.ranitherapeutics.com]
- 15. intractpharma.com [intractpharma.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. The oral TNF-α drug MYMD-1 of MyMD Pharmaceuticals has reached phase 2 clinical end points [synapse.patsnap.com]
- 18. MyMD Pharmaceuticals Reports Statistically Significant Positive Topline Phase 2 Results for Next Generation Oral TNF-α Inhibitor MYMD-1® in Sarcopenia/Age-Related Frailty - TNF Pharmaceuticals [tnfpharma.com]
- 19. businesswire.com [businesswire.com]
- 20. Balinatunfib: A novel oral TNF inhibitor in psoriasis - Medical Conferences [conferences.medicom-publishers.com]
- 21. MyMD reports positive results in Phase 2 sarcopenia trial [longevity.technology]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Validating IA-14069 Efficacy: A Comparative Analysis with a Secondary NF-κB Reporter Assay
For Immediate Release
[City, State] – [Date] – In the landscape of rheumatoid arthritis (RA) and other inflammatory diseases, the targeted inhibition of Tumor Necrosis Factor-alpha (TNF-α) remains a cornerstone of therapy. This guide provides a comparative analysis of a novel small-molecule TNF-α inhibitor, IA-14069, validating its efficacy through a primary cytotoxicity assay and a secondary NF-κB reporter assay. The performance of this compound is compared against established biologic inhibitors and other small-molecule compounds.
Unveiling the Mechanism of this compound
This compound is an innovative, orally available small-molecule inhibitor designed to directly bind to and neutralize TNF-α. This mechanism obstructs the cytokine from binding to its receptors, thereby impeding downstream inflammatory signaling cascades. A critical pathway activated by TNF-α is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammation. By inhibiting TNF-α, this compound is expected to suppress the activation of NF-κB, a key factor in the pathogenesis of numerous inflammatory disorders.
Quantitative Comparison of TNF-α Inhibitors
The efficacy of this compound was evaluated and compared with other TNF-α inhibitors using two distinct in vitro assays: a TNF-α-induced cytotoxicity assay and an NF-κB reporter assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized below.
Table 1: Inhibition of TNF-α-Induced Cytotoxicity in L929 Cells
| Compound | Type | IC50 |
| This compound | Small Molecule | < 0.7 µM [1] |
| Adalimumab | Biologic (mAb) | ~3.85 nM[2] |
| UCB-9260 | Small Molecule | 116 nM[3] |
| SPD-304 | Small Molecule | 4.6 µM[4] |
| C87 | Small Molecule | 8.73 µM[5] |
| Sennoside B | Small Molecule | 0.32 µM[4] |
Table 2: Inhibition of TNF-α-Induced NF-κB Activation (Reporter Assay)
| Compound | Type | IC50 |
| This compound | Small Molecule | Potent (Specific IC50 not publicly available) |
| Etanercept | Biologic (Fusion Protein) | Potent (Inhibits NF-κB activation)[6] |
| UCB-9260 | Small Molecule | 202 nM[3][7] |
| Compound 1 | Small Molecule | 10 µM |
Note: Direct head-to-head comparative studies for all compounds in the exact same assays are limited. Data is compiled from various sources and should be interpreted with consideration of potential experimental variations.
Experimental Methodologies
To ensure transparency and reproducibility, detailed protocols for the key assays are provided below.
Primary Assay: TNF-α-Induced Cytotoxicity Assay
This assay measures the ability of an inhibitor to protect cells from TNF-α-induced cell death.
Cell Line: L929 murine fibrosarcoma cells, which are sensitive to TNF-α.
Protocol:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test inhibitor (e.g., this compound) for 2 hours.
-
TNF-α Challenge: Add recombinant human TNF-α (1 ng/mL) and a sensitizing agent, actinomycin (B1170597) D (1 µg/mL), to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Secondary Assay: NF-κB Reporter Assay
This assay quantifies the inhibition of TNF-α-induced NF-κB transcriptional activity.
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.
-
Incubation: Incubate for 6-8 hours to allow for luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the TNF-α-stimulated control. The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the TNF-α signaling pathway and the experimental workflow.
Conclusion
The data presented in this guide demonstrates that this compound is a potent inhibitor of TNF-α-mediated cellular responses. Its efficacy, as measured by the inhibition of TNF-α-induced cytotoxicity, is comparable to or greater than other reported small-molecule inhibitors. The validation of its mechanism through the inhibition of the downstream NF-κB signaling pathway further solidifies its potential as a therapeutic agent. The detailed methodologies provided herein offer a framework for the continued evaluation and comparison of this compound and other emerging TNF-α inhibitors. This comprehensive analysis underscores the promise of this compound as a valuable candidate for the treatment of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effects of TNF-alpha/NF-kappa B signaling pathway on etanercept alleviating rheumatoid arthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of an in vivo orally active dual-binding protein-protein interaction inhibitor targeting TNFα through combined in silico/in vitro/in vivo screening - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy with IA-14069 and Methotrexate Shows Promise in Collagen-Induced Arthritis Model
For Immediate Release
A preclinical study has demonstrated that the novel small-molecule TNF-α inhibitor, IA-14069, exhibits a synergistic therapeutic effect when used in combination with methotrexate (B535133) (MTX) in a collagen-induced arthritis (CIA) mouse model. This finding suggests a potential new therapeutic strategy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation and destruction. While detailed quantitative data from the combination therapy study is not yet publicly available, this guide provides a comprehensive overview of the available information, the mechanism of action of this compound, and the experimental protocols used in such studies.
This compound is a novel small-molecule inhibitor that directly targets and neutralizes tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine in the pathogenesis of RA[1][2]. Studies in a CIA mouse model, a well-established animal model for RA, have shown that this compound is effective in attenuating the disease[1][2]. Furthermore, the combination of this compound with methotrexate, a standard disease-modifying antirheumatic drug (DMARD), resulted in synergistic effects in the therapeutic CIA model[1][2].
Performance Comparison: this compound Monotherapy vs. Combination Therapy
While the specific quantitative data from the head-to-head comparison of this compound monotherapy versus its combination with methotrexate is not available in the public domain, the reported synergistic effect suggests that the combination therapy would likely demonstrate superior efficacy in reducing the clinical and histological signs of arthritis compared to either treatment alone.
Below are example tables illustrating how such comparative data is typically presented in preclinical studies.
Table 1: Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (± SEM) | % Reduction in Arthritis Score vs. Vehicle |
| Vehicle Control | Data not available | N/A |
| This compound Monotherapy | Data not available | Data not available |
| Methotrexate Monotherapy | Data not available | Data not available |
| This compound + Methotrexate Combination | Data not available | Data not available |
This table would typically show the clinical severity of arthritis in each treatment group, with lower scores indicating less severe disease.
Table 2: Histological Assessment of Joint Damage
| Treatment Group | Synovitis Score (± SEM) | Cartilage Damage Score (± SEM) | Bone Erosion Score (± SEM) |
| Vehicle Control | Data not available | Data not available | Data not available |
| This compound Monotherapy | Data not available | Data not available | Data not available |
| Methotrexate Monotherapy | Data not available | Data not available | Data not available |
| This compound + Methotrexate Combination | Data not available | Data not available | Data not available |
Histological scores quantify the degree of inflammation and joint destruction observed in microscopic examination of the joints. Lower scores indicate less pathology.
Mechanism of Action: this compound as a Direct TNF-α Inhibitor
This compound exerts its anti-inflammatory effects by directly binding to TNF-α, thereby inhibiting its interaction with its receptors (TNFR1 and TNFR2)[1][2]. This blockade prevents the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, cellular infiltration into the joints, and ultimately, joint damage.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in studies evaluating therapies in the CIA model.
Collagen-Induced Arthritis (CIA) Model
A widely used and accepted animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating potential therapeutics.
Caption: Experimental workflow for the CIA model.
1. Animals:
-
Male DBA/1J mice, typically 8-10 weeks old, are commonly used as they are highly susceptible to CIA.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.
3. Treatment Administration:
-
The abstract detailing the synergistic effect of this compound and methotrexate does not specify the exact dosages used in the CIA model[1][2]. However, in a related TNF-α-transgenic mouse model, this compound was administered orally at doses of 25, 50, or 100 mg/kg, three times per week for therapeutic effect[2]. Methotrexate is typically administered intraperitoneally at doses ranging from 1 to 5 mg/kg.
4. Assessment of Arthritis:
-
Clinical Scoring: Following the booster immunization, mice are monitored daily or every other day for the onset and severity of arthritis. A clinical scoring system is used, typically ranging from 0 to 4 for each paw, based on the degree of erythema, swelling, and joint rigidity. The maximum possible score per mouse is 16.
-
Histological Analysis: At the end of the study, animals are euthanized, and their paws are collected for histological examination. The joints are sectioned and stained (e.g., with Hematoxylin and Eosin) to assess the degree of synovial inflammation, cartilage destruction, and bone erosion. A semi-quantitative scoring system is used to evaluate these parameters.
5. Statistical Analysis:
-
Statistical analysis, such as a two-way ANOVA with a post-hoc test, is typically used to compare the differences in arthritis scores and histological parameters between the treatment groups. A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
The reported synergistic effect of this compound in combination with methotrexate in the CIA model is a promising development for the treatment of rheumatoid arthritis. This combination has the potential to provide enhanced efficacy, possibly allowing for lower doses of each drug and thereby reducing the risk of side effects. Further publication of detailed data from these preclinical studies is eagerly awaited to fully understand the therapeutic potential of this combination therapy.
References
Unraveling the Selectivity of IA-14069: A TNF-alpha Inhibitor
For Immediate Release
[City, State] – [Date] – IA-14069, a novel small-molecule inhibitor, has been identified as a potent and direct antagonist of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases. This guide provides a comprehensive overview of the available data on this compound's interaction with TNF-α and addresses the current landscape of its cross-reactivity with other cytokines, a critical consideration for researchers and drug development professionals.
This compound directly binds to TNF-α, effectively neutralizing its pro-inflammatory activity. This mechanism of action has been validated through a series of in vitro and in vivo studies, demonstrating its therapeutic potential in conditions such as rheumatoid arthritis.[1]
Unconfirmed Cross-Reactivity Profile
Despite the clear inhibitory action of this compound on TNF-α, detailed, publicly available data on its cross-reactivity with a broad panel of other cytokines remains limited. Extensive searches of scientific literature and supplier databases did not yield specific quantitative data from cytokine selectivity panels or comprehensive off-target screening assays. Such data is crucial for a complete understanding of the molecule's specificity and potential for off-target effects.
Established Experimental Methodologies for Assessing this compound Activity
The inhibitory effect of this compound on TNF-α has been characterized using a variety of established experimental protocols. These methods provide a framework for further investigation into its selectivity.
In Vitro Neutralization and Binding Assays
Competitive Binding Assay: This assay was initially used to screen for and identify this compound. It measures the ability of the compound to compete with the TNF-α receptor for binding to TNF-α, thereby determining its potential to inhibit this interaction.[1]
MTT Assay for TNF-α-induced Cytotoxicity: The neutralization activity of this compound against TNF-α was quantified using an MTT assay.[1] This cell-based assay assesses the ability of this compound to protect cells from the cytotoxic effects of TNF-α. The half-maximal inhibitory concentration (IC50) for this protective effect was found to be less than 0.7 μM.[1]
Surface Plasmon Resonance (SPR): SPR was employed to demonstrate the direct binding of this compound to TNF-α.[1] This technique provides real-time quantitative data on the binding affinity and kinetics of the interaction between the small molecule and the cytokine.
Bead Pull-Down Assays: These assays further confirmed the direct interaction between this compound and TNF-α.[1] In this method, one of the binding partners is immobilized on beads, which are then used to "pull down" its interacting partner from a solution.
Cellular Signaling and In Vivo Efficacy
Western Blot Analysis: To investigate the downstream effects of TNF-α inhibition, western blotting was used to analyze the phosphorylation levels of IκBα and NF-κB p65, key components of the TNF-α signaling pathway.[1]
Flow Cytometry: The inhibition of the interaction between TNF-α and its receptor (TNFR) by this compound was analyzed using flow cytometry.[1]
Collagen-Induced Arthritis (CIA) Model: The in vivo therapeutic efficacy of this compound was evaluated in a mouse model of rheumatoid arthritis.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of TNF-α that this compound inhibits and a general workflow for assessing cytokine cross-reactivity.
Caption: Inhibition of the TNF-α signaling pathway by this compound.
References
A Comparative Analysis of IA-14069 and Infliximab for TNF-α Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of IA-14069, a novel small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α), and infliximab (B1170848), a well-established chimeric monoclonal antibody TNF-α blocker. This comparison focuses on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound is an emerging orally bioavailable small-molecule that directly targets and inhibits TNF-α. Preclinical data suggests it is a potent inhibitor of TNF-α signaling and demonstrates therapeutic efficacy in animal models of rheumatoid arthritis. Infliximab is a widely used intravenous biologic drug that neutralizes TNF-α and has proven clinical efficacy in a range of inflammatory diseases. This guide presents the available preclinical data for a comparative assessment of these two distinct therapeutic modalities.
Mechanism of Action
Both this compound and infliximab exert their therapeutic effects by inhibiting the pro-inflammatory cytokine TNF-α, a key mediator in many autoimmune diseases. However, their molecular nature and specific interactions with TNF-α differ significantly.
This compound: As a small molecule, this compound is designed to directly bind to TNF-α, thereby inhibiting its activity.[1] This direct binding prevents TNF-α from interacting with its receptors, TNFR1 and TNFR2, and initiating the downstream inflammatory cascade.
Infliximab: Infliximab is a chimeric monoclonal antibody, meaning it is composed of both mouse and human protein sequences.[2] It specifically binds to both soluble and transmembrane forms of TNF-α with high affinity, effectively neutralizing its biological activity.[2]
The distinct mechanisms are visualized in the signaling pathway diagram below.
References
Validating IA-14069's Effect on Downstream Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IA-14069, a novel small-molecule inhibitor of Tumor Necrosis Factor-α (TNF-α), with established anti-TNF biologics. Due to the early stage of development for this compound, direct comparative quantitative efficacy data from head-to-head clinical trials is not yet publicly available. This guide therefore focuses on comparing the mechanism of action and available preclinical data for this compound with the well-documented clinical efficacy of approved anti-TNF therapies.
Mechanism of Action and Downstream Signaling
This compound is a novel small-molecule inhibitor that directly binds to and inhibits Tumor Necrosis Factor-α (TNF-α). This mode of action is crucial in mitigating the inflammatory cascade driven by TNF-α, a key cytokine in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. The binding of this compound to TNF-α prevents the cytokine from interacting with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways. A primary pathway affected is the NF-κB signaling cascade. In a resting cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon TNF-α binding to its receptor, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by inhibiting the initial TNF-α binding, effectively blocks this entire downstream cascade.
Performance Comparison
While direct comparative efficacy data for this compound is not available, this section presents preclinical findings for this compound alongside clinical efficacy data for established anti-TNF biologics.
Preclinical Efficacy of this compound
| Assay | Endpoint | Result |
| TNF-α Induced Cytotoxicity (MTT Assay) | IC50 | < 0.7 µM |
| TNF-α Triggered Signaling | Inhibition of p-IκBα and NF-κB p65 | Demonstrated |
Clinical Efficacy of Approved Anti-TNF Biologics in Rheumatoid Arthritis
The efficacy of anti-TNF biologics in rheumatoid arthritis is often measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which indicate a 20%, 50%, and 70% improvement in disease activity, respectively.
| Drug | ACR20 Response Rate (approx.) | ACR50 Response Rate (approx.) | ACR70 Response Rate (approx.) |
| Adalimumab | 50-60% | 30-40% | 15-25% |
| Infliximab | 50-60% | 25-35% | 10-20% |
| Etanercept | 60-70% | 35-45% | 15-25% |
Note: The ACR response rates are approximate and can vary based on the specific clinical trial, patient population, and duration of treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's effects on its downstream targets.
TNF-α Induced Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound required to inhibit 50% of TNF-α-induced cell death.
Methodology:
-
Cell Culture: Culture a TNF-α sensitive cell line (e.g., L929) in appropriate media and conditions.
-
Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
TNF-α Stimulation: Add a fixed, cytotoxic concentration of TNF-α to the wells (except for control wells).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control and determine the IC50 value.
Western Blot for p-IκBα and NF-κB p65
Objective: To qualitatively and quantitatively assess the inhibition of TNF-α-induced phosphorylation of IκBα and the nuclear translocation of NF-κB p65 by this compound.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or synovial fibroblasts) and treat with this compound for a specified time, followed by stimulation with TNF-α.
-
Cell Lysis and Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit to separate cytoplasmic and nuclear extracts.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, total IκBα, NF-κB p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity of this compound to TNF-α.
Methodology:
-
Chip Preparation: Select and prepare a suitable sensor chip (e.g., CM5).
-
Ligand Immobilization: Immobilize recombinant human TNF-α onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface. A running buffer is continuously flowed over the chip.
-
Association and Dissociation Monitoring: Monitor the binding (association) and unbinding (dissociation) of this compound to TNF-α in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Analysis of Tofacitinib and IA-14069: A Mechanistic Overview
Executive Summary
This guide provides a detailed comparison of the mechanisms of action of the Janus kinase (JAK) inhibitor tofacitinib (B832) and the compound designated as IA-14069. While extensive data is available for the FDA-approved drug tofacitinib, public information regarding the specific mechanism of action and experimental data for this compound is not available at the time of this publication.
Therefore, this document will first fully detail the established mechanism of action of tofacitinib, including its effects on the JAK-STAT signaling pathway, supporting experimental data, and relevant protocols. This will serve as a comprehensive baseline for comparison. A placeholder framework will be provided for the eventual inclusion of data on this compound, allowing researchers to directly compare the two compounds once information becomes accessible.
Tofacitinib: Mechanism of Action
Tofacitinib is a small molecule inhibitor of Janus kinases, a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. By inhibiting JAKs, tofacitinib modulates the signaling of a wide range of cytokines involved in inflammation and immune responses.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.
Safety Operating Guide
Navigating the Disposal of Investigational Compound IA-14069: A Guide to Safe and Compliant Practices
Absence of specific public data for the investigational compound IA-14069 necessitates a conservative approach to its disposal, grounded in established best practices for handling unknown research materials. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to rigorous institutional and regulatory guidelines. Without a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance, and all handling and disposal procedures must be conducted in consultation with the institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Disposal Plan
The proper disposal of any investigational compound is contingent on its chemical properties and associated hazards. Since this information is not publicly available for this compound, the following procedural guidance, based on general principles for investigational drug disposal, should be followed.
Experimental Protocols: General Disposal Procedure for an Investigational Compound
-
Initial Assessment and Consultation:
-
Contact EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including its chemical class (if known), potential reactivity, and any internal safety data.
-
Hazard Determination: EHS will assist in determining if the compound is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines.[1]
-
-
Segregation and Labeling:
-
Segregate waste containing this compound from other laboratory waste streams.
-
Clearly label all containers with the compound name ("this compound"), concentration, and any known hazard warnings.
-
-
Containerization:
-
Use appropriate, leak-proof, and chemically resistant containers for waste collection.
-
Do not mix different waste types in the same container unless explicitly instructed to do so by EHS.
-
-
Disposal Pathway Determination:
-
DEA Regulated Substances: If this compound is a DEA-regulated substance, it requires special handling and documentation for disposal, which must be coordinated through EHS.[1]
-
Non-Hazardous Agents: If deemed non-hazardous by EHS, it may be permissible to dispose of the material in designated biohazard-chemotoxic containers for incineration.[1]
-
Hazardous Waste: If classified as hazardous, an environmental professional will collect the waste in a Department of Transportation (DOT) approved container for transport to a certified disposal facility.[1]
-
-
Documentation:
-
Maintain meticulous records of the disposal process, including dates, quantities, and the name of the EHS professional consulted.
-
A certificate of destruction should be obtained from the disposal vendor and kept on file for a minimum of three years.[1]
-
Quantitative Data Summary
Due to the absence of a public Safety Data Sheet or other technical documentation for this compound, no specific quantitative data regarding its physical, chemical, or toxicological properties can be provided at this time.
Disposal Workflow for Investigational Compounds
The following diagram illustrates the general decision-making process for the proper disposal of an investigational compound like this compound.
Caption: Disposal decision workflow for investigational compounds.
References
Essential Safety and Handling Precautions for IA-14069
Disclaimer: As a specific Safety Data Sheet (SDS) for the investigational compound IA-14069 is not publicly available, the following guidance is based on established best practices for handling potentially hazardous, novel small-molecule compounds in a research and development setting. These recommendations are derived from general laboratory safety protocols and guidelines for hazardous drugs.[1][2][3] It is imperative to supplement this information with a compound-specific risk assessment and to adhere to your institution's specific safety procedures.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on personal protective equipment (PPE) and the associated operational procedures to ensure personnel safety.
Personal Protective Equipment (PPE) Recommendations
When handling this compound, a comprehensive approach to PPE is crucial to minimize exposure via inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.- Gloves: Double-gloving with chemotherapy-rated nitrile gloves.[4]- Gown: Disposable, low-permeability lab coat with knit cuffs.[4]- Eye Protection: Safety glasses with side shields or splash goggles.[5]- Respiratory Protection: An N95 respirator is recommended to prevent inhalation of fine particles.[6] |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical fume hood.- Gloves: Double-gloving with chemotherapy-rated nitrile gloves.[4]- Gown: Disposable, low-permeability lab coat with knit cuffs.[4]- Eye Protection: Splash goggles or a face shield worn over safety glasses.[5][7] |
| In Vitro and In Vivo Dosing | - Gloves: Double-gloving with chemotherapy-rated nitrile gloves.[4]- Gown: Disposable, low-permeability lab coat with knit cuffs.[4]- Eye Protection: Safety glasses with side shields. |
| Waste Disposal | - Gloves: Heavy-duty nitrile gloves.- Gown: Disposable, low-permeability lab coat.- Eye Protection: Safety glasses with side shields or splash goggles. |
Operational Plan for PPE: Donning and Doffing Procedure
Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow outlines the standard procedure.
Disposal Plan
All disposable PPE, including gloves, gowns, and any other contaminated materials, should be treated as hazardous waste.
-
Solid Waste: Place all contaminated solid waste (e.g., used PPE, weighing papers, pipette tips) into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of all solutions containing this compound in accordance with your institution's chemical waste management guidelines.
-
Sharps: Needles and syringes must be disposed of in a designated sharps container without recapping.
By adhering to these safety protocols, researchers and laboratory personnel can minimize their risk of exposure and safely handle the investigational compound this compound.
References
- 1. rpharmy.com [rpharmy.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. hoparx.org [hoparx.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. hpae.org [hpae.org]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
